PAR-2 (1-6) (human)
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N7O8/c1-7-17(6)23(35-26(40)20(12-15(2)3)33-24(38)18(30)14-36)27(41)31-13-21(37)32-19(10-8-9-11-29)25(39)34-22(16(4)5)28(42)43/h15-20,22-23,36H,7-14,29-30H2,1-6H3,(H,31,41)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,42,43)/t17-,18-,19-,20-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQVODZUQIATFS-WAUHAFJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PAR-2 (1-6) (human)
Abstract
Protease-Activated Receptor 2 (PAR-2), a member of the G protein-coupled receptor (GPCR) family, is a critical mediator of inflammatory responses, pain, and tissue repair.[1][2][3] Unlike typical GPCRs activated by soluble ligands, PAR-2 is activated by proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand sequence.[1][4] The human tethered ligand sequence is Ser-Leu-Ile-Gly-Lys-Val (SLIGKV).[5][6][7] The synthetic hexapeptide, PAR-2 (1-6) (human), corresponding to this sequence (SLIGKV-NH2), acts as a direct agonist, bypassing the need for proteolytic activation and serving as an invaluable tool for studying PAR-2 function.[6][8][9] This document provides a comprehensive technical overview of the mechanism of action of SLIGKV-NH2, detailing its engagement with PAR-2, the subsequent signaling cascades, and the experimental protocols used for its characterization.
Mechanism of Receptor Activation
PAR-2 activation is a unique, irreversible process. There are two primary modes of activation:
-
Canonical Proteolytic Activation: Endogenous and exogenous serine proteases, such as trypsin, mast cell tryptase, and coagulation factors, cleave the receptor's N-terminal domain at a specific site (Arg36/Ser37 in humans).[4][5] This cleavage exposes the new N-terminus, SLIGKV..., which then acts as a tethered ligand, binding intramolecularly to the receptor's second extracellular loop to trigger a conformational change and initiate signaling.[1][8]
-
Synthetic Agonist Activation: The peptide SLIGKV-NH2 mimics the endogenous tethered ligand.[8][9] It directly binds to the orthosteric binding site on PAR-2, activating the receptor without requiring prior enzymatic cleavage.[9] This allows for controlled and targeted activation of PAR-2 signaling pathways in experimental settings.[7][8]
Downstream Signaling Pathways
Upon activation by SLIGKV-NH2, PAR-2 initiates complex and diverse intracellular signaling cascades through two principal mechanisms: G protein-dependent signaling and β-arrestin-mediated (G protein-independent) signaling.[10][11][12] This dual signaling capacity allows PAR-2 to regulate a wide array of cellular functions, from inflammation and pain to proliferation and migration.[2][11][13]
G Protein-Dependent Signaling
PAR-2 couples to multiple heterotrimeric G protein subtypes, including Gαq/11, Gα12/13, and Gαi/o, leading to the activation of distinct effector enzymes and second messengers.[10][12][14][15]
-
Gαq/11 Pathway: This is a primary signaling route for PAR-2. Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][16] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[17][18] The subsequent rise in intracellular calcium and the production of DAG collectively activate protein kinase C (PKC).[16][18]
-
Gα12/13 Pathway: PAR-2 activation can also engage Gα12/13 proteins, which in turn activate the small GTPase RhoA.[14][19] Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, leading to changes in cell shape, motility, and smooth muscle contraction.[19]
-
Gαi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15][19]
References
- 1. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 4. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 6. Protease-activated receptor 2 (PAR2) agonist(SLIGKV-NH2) [dcchemicals.com]
- 7. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphorylation of Protease-activated Receptor-2 Differentially Regulates Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer [frontiersin.org]
- 16. Contributions of protein kinases and β-arrestin to termination of protease-activated receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protease activated receptor 2 (PAR2) activation is sufficient to induce the transition to a chronic pain state - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of desensitization and resensitization of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PAR-2 (1-6) (human), SLIGKV: An Agonist of Protease-Activated Receptor 2
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the human PAR-2 activating peptide, PAR-2 (1-6), also known as SLIGKV. It covers its mechanism of action, associated signaling pathways, quantitative activity data, and key experimental protocols for its characterization.
Introduction to PAR-2 and the SLIGKV Agonist
Protease-Activated Receptor 2 (PAR-2), a member of the G-protein coupled receptor (GPCR) family, is encoded by the F2RL1 gene.[1][2] It is distinguished by its unique activation mechanism, which involves proteolytic cleavage of its extracellular N-terminus.[1][2] This cleavage, typically executed by serine proteases such as trypsin or mast cell tryptase, unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor intramolecularly.[1][3][4]
The peptide sequence Ser-Leu-Ile-Gly-Lys-Val (SLIGKV) represents the first six amino acids of this tethered ligand in humans and is referred to as PAR-2 (1-6) (human).[3][5] Synthetic peptides with this sequence, often amidated at the C-terminus (SLIGKV-NH₂), are widely used as direct agonists to study PAR-2 function without the need for enzymatic cleavage.[3][6] These synthetic agonists are invaluable tools for dissecting the physiological and pathological roles of PAR-2, which include inflammation, pain, vasodilation, and cancer progression.[1][4][7]
Mechanism of PAR-2 Activation
PAR-2 activation occurs via two primary mechanisms:
-
Proteolytic Activation: Endogenous or exogenous serine proteases cleave the N-terminal domain of the receptor at a specific site (between arginine³⁶ and serine³⁷ in human PAR-2). This exposes the tethered ligand (SLIGKV...) which then binds to the second extracellular loop (ECL2) of the receptor, inducing a conformational change that triggers intracellular signaling.[1][2][7]
-
Non-Proteolytic Activation: Exogenously applied synthetic peptides like SLIGKV-NH₂ mimic the tethered ligand. They can directly bind to the orthosteric site on ECL2 and activate the receptor, bypassing the need for proteolytic cleavage.[6][8] This allows for the specific and controlled activation of PAR-2 in experimental settings.
Intracellular Signaling Pathways
Activation of PAR-2 by SLIGKV initiates a cascade of intracellular signaling events through various G-protein and β-arrestin pathways.
Gq/11-PLC-Ca²⁺ Signaling Pathway
The canonical and most well-characterized pathway involves the coupling of PAR-2 to the Gαq/11 subunit. This activates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[9][10] This rapid increase in intracellular Ca²⁺ concentration is a hallmark of PAR-2 activation and a key event in downstream cellular responses like smooth muscle contraction and inflammatory mediator release.[9]
Caption: Canonical Gq/11-PLC-Ca²⁺ signaling pathway activated by SLIGKV.
MAPK/ERK Signaling Pathway
PAR-2 activation also robustly stimulates the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This can occur through both G-protein-dependent and independent mechanisms. The G-protein-dependent pathway involves Gq/11 or Gi/o, leading to Protein Kinase C (PKC) activation, which in turn initiates the Raf-MEK-ERK phosphorylation cascade.[11] Alternatively, PAR-2 can signal through a G-protein-independent mechanism by recruiting β-arrestin, which acts as a scaffold for the same kinase cascade.[11] ERK1/2 activation is linked to cellular proliferation, inflammation, and gene expression.[11][12]
Caption: G-protein dependent and independent MAPK/ERK signaling pathways.
Overview of Major PAR-2 Signaling Networks
PAR-2 couples to multiple G-proteins to orchestrate a complex signaling network. Beyond Gq, it can engage Gi/o to inhibit adenylyl cyclase and decrease cAMP levels, and G12/13 to activate RhoA, influencing cytoskeletal dynamics.[13] The recruitment of β-arrestin not only mediates ERK signaling but is also critical for receptor desensitization and internalization.
Caption: Overview of major signaling pathways coupled to the PAR-2 receptor.
Quantitative Data for PAR-2 Agonists
The potency and binding affinity of SLIGKV and related peptides have been quantified in various cellular systems. The human peptide (SLIGKV) is generally less potent than the rodent/murine equivalent (SLIGRL) and synthetic peptidomimetics.[3][7] C-terminal amidation typically enhances binding affinity and potency compared to the free carboxyl versions.[3]
Table 1: Binding Affinities (Ki) of PAR-2 Peptides
| Compound | Cell Line | Assay Type | Radioligand | Ki (μM) | Reference |
| SLIGKV-OH | NCTC2544-PAR2 | Competition Binding | [³H]2-furoyl-LIGRL-NH₂ | 28.7 | [3] |
| SLIGKV-NH₂ | NCTC2544-PAR2 | Competition Binding | [³H]2-furoyl-LIGRL-NH₂ | 18.2 | [3] |
| SLIGRL-OH | NCTC2544-PAR2 | Competition Binding | [³H]2-furoyl-LIGRL-NH₂ | 15.5 | [3] |
| SLIGRL-NH₂ | NCTC2544-PAR2 | Competition Binding | [³H]2-furoyl-LIGRL-NH₂ | 4.8 | [3] |
Table 2: Functional Potency (EC₅₀) of PAR-2 Agonists
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
| SLIGKV-NH₂ | CHO-hPAR2 | Ca²⁺ Release | 3000 | [7] |
| SLIGKV-NH₂ | 1321N1-hPAR2 | Ca²⁺ Release | ~126,000 | [14] |
| SLIGRL-NH₂ | Various | Ca²⁺ Release | ~5000 | |
| 2-furoyl-LIGRLO-NH₂ | 16HBE14o- | Ca²⁺ Release | 840 | [8] |
| 2-furoyl-LIGRLO-NH₂ | CHO-hPAR2 | Ca²⁺ Release | 300 | [7] |
| GB110 (non-peptide) | HT29 | Ca²⁺ Release | ~200 | [15] |
Note: EC₅₀ and Ki values can vary significantly based on the cell line, receptor expression level, and specific assay conditions used.
Experimental Protocols
Characterizing the activity of PAR-2 (1-6) involves a set of standard pharmacological assays.
General Experimental Workflow
The characterization of a PAR-2 agonist typically follows a logical progression from binding studies to functional cellular assays and finally to in vivo models.
Caption: General workflow for the characterization of a PAR-2 agonist.
Protocol: Intracellular Calcium Mobilization Assay
This protocol measures the ability of SLIGKV to induce Ca²⁺ release in PAR-2 expressing cells.
-
Cell Culture: Plate cells stably expressing human PAR-2 (e.g., CHO-hPAR2, 1321N1-hPAR2) in black-walled, clear-bottom 96-well plates and grow to confluence.[14]
-
Dye Loading: Aspirate the culture medium. Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an inhibitor of organic anion transporters (e.g., probenecid) to prevent dye leakage. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
Assay: Place the plate into a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Baseline Reading: Measure the baseline fluorescence for 15-30 seconds.
-
Agonist Addition: Use the instrument's integrated fluidics to add varying concentrations of the SLIGKV peptide to the wells.
-
Data Acquisition: Continue to measure fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the transient calcium peak.
-
Analysis: Calculate the change in fluorescence (peak minus baseline). Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Protocol: ERK1/2 Phosphorylation Western Blot
This protocol determines if SLIGKV induces the phosphorylation of ERK1/2.
-
Cell Culture and Starvation: Grow PAR-2 expressing cells in 6-well plates to ~90% confluence. Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat cells with different concentrations of SLIGKV for a predetermined time (typically 5-10 minutes, based on a time-course experiment) at 37°C.[16]
-
Cell Lysis: Immediately aspirate the medium and add ice-cold radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) to confirm equal protein loading. Quantify band densities and express p-ERK as a ratio to t-ERK.
Conclusion
PAR-2 (1-6) (human), the SLIGKV peptide, is a foundational tool for investigating the complex biology of Protease-Activated Receptor 2. As the synthetic equivalent of the receptor's endogenous tethered ligand, it allows for direct and specific activation, enabling researchers to probe its downstream signaling pathways, such as Ca²⁺ mobilization and MAPK activation, and to elucidate its role in health and disease. While newer, more potent synthetic agonists have been developed, SLIGKV remains a critical reference compound in the study of PAR-2 pharmacology.
References
- 1. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protease-activated receptor - Wikipedia [en.wikipedia.org]
- 7. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and Functions of Protease-Activated Receptor 2 in Obesity, Diabetes, and Metabolic Syndrome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Function of SLIGKV-NH2: A Technical Guide for Researchers
An in-depth examination of the synthetic peptide SLIGKV-NH2 as a potent activator of Protease-Activated Receptor 2 (PAR2), detailing its mechanism of action, downstream signaling cascades, and functional cellular effects. This guide provides comprehensive experimental protocols and quantitative data to support research and drug development professionals in the field.
Introduction
SLIGKV-NH2 is a synthetic hexapeptide that acts as a selective agonist for Protease-Activated Receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] PAR2 is distinguished by its unique activation mechanism, which involves proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin. This cleavage unmasks a tethered ligand sequence, which in humans is SLIGKV, that binds to the receptor and initiates intracellular signaling.[2][3] SLIGKV-NH2 mimics this endogenous tethered ligand, allowing for the direct and specific activation of PAR2 in vitro without the need for enzymatic cleavage.[2][4] This property makes SLIGKV-NH2 an invaluable tool for investigating the physiological and pathological roles of PAR2 in various cellular contexts, including inflammation, pain, and cancer.[5][6]
Mechanism of Action and Signaling Pathways
Upon binding to PAR2, SLIGKV-NH2 induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily the Gαq/11 subunit.[4][5] This initiates a downstream signaling cascade that serves as a hallmark of PAR2 activation.
1. Gq/11-PLC-IP3-Ca2+ Pathway: The activated Gαq/11 subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This rapid and transient increase in intracellular calcium concentration is a primary and readily measurable indicator of PAR2 activation.
2. MAPK/ERK Pathway: PAR2 activation also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, prominently featuring the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][7] This pathway is crucial for regulating a variety of cellular processes, including gene expression, proliferation, and differentiation. The activation of ERK1/2 is a key downstream event following PAR2 engagement by SLIGKV-NH2.
Below is a diagram illustrating the primary signaling pathways activated by SLIGKV-NH2.
Quantitative Data Summary
The potency of SLIGKV-NH2 in activating PAR2 can be quantified by its half-maximal effective concentration (EC50) or inhibitory concentration (IC50) and its binding affinity (Ki). These values can vary depending on the cell line and the specific assay used.
| Parameter | Value | Cell Line/Assay System | Reference |
| IC50 | 10.4 µM | N/A | [1] |
| Ki | 9.64 µM | N/A | [1] |
| EC50 (Calcium Mobilization) | ~5.9 µM | N/A | [8] |
In Vitro Functional Effects
Activation of PAR2 by SLIGKV-NH2 elicits a range of functional responses in various cell types in vitro.
-
Inflammation: SLIGKV-NH2 has been shown to induce the expression and release of pro-inflammatory mediators. For example, in human bronchial fibroblasts, it upregulates the mRNA of IL-8 and Granulocyte Colony-Stimulating Factor (G-CSF) and increases the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[9]
-
Cell Proliferation: The effect of SLIGKV-NH2 on cell proliferation is cell-type dependent. While it did not stimulate proliferation in human primary bronchial fibroblasts, other studies have reported effects on different cell types.[9]
-
Calcium Mobilization: A primary and rapid response to SLIGKV-NH2 is the mobilization of intracellular calcium, which has been observed in numerous cell lines expressing PAR2.[7]
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the function of SLIGKV-NH2 are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for the in vitro characterization of SLIGKV-NH2.
Calcium Mobilization Assay
This assay measures the SLIGKV-NH2-induced increase in intracellular calcium, a direct indicator of PAR2 activation via the Gq pathway.
Materials:
-
PAR2-expressing cells (e.g., HEK-293 cells stably expressing human PAR2)
-
Black, clear-bottom 96-well microplates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
SLIGKV-NH2 peptide
-
Kinetic fluorescence plate reader
Procedure:
-
Cell Plating: The day before the assay, seed PAR2-expressing cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment.[4] Incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.[4]
-
Aspirate the cell culture medium from the wells and wash once with Assay Buffer.[4]
-
Add 100 µL of the dye loading solution to each well.[4]
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.[4]
-
-
Agonist Preparation: During the dye loading incubation, prepare serial dilutions of SLIGKV-NH2 in Assay Buffer at a concentration 4-5 times the final desired concentration in a separate plate.[4]
-
Measurement of Calcium Flux:
-
Set the kinetic fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).[4]
-
Program the instrument to record a baseline fluorescence for 10-20 seconds.[4]
-
The instrument will then automatically add the SLIGKV-NH2 solution from the agonist plate to the cell plate.
-
Immediately after agonist addition, continue recording fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium transient.[4]
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each agonist concentration.
-
Plot the peak response against the logarithm of the SLIGKV-NH2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[4]
-
ERK1/2 Phosphorylation Assay (Western Blot)
This method quantifies the activation of the MAPK/ERK signaling pathway by detecting the phosphorylation of ERK1/2 in response to SLIGKV-NH2.
Materials:
-
PAR2-expressing cells
-
6-well plates
-
Serum-free cell culture medium
-
SLIGKV-NH2 peptide
-
Ice-cold DPBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Cell Stimulation and Lysis:
-
Treat the serum-starved cells with the desired concentrations of SLIGKV-NH2 for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.[10]
-
Immediately stop the reaction by placing the plates on ice.[10]
-
Aspirate the medium, wash with ice-cold DPBS, and add lysis buffer to each well.[10]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15-20 minutes.[10]
-
Centrifuge to pellet cell debris and collect the supernatant.[10]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations with lysis buffer and prepare samples with Laemmli sample buffer.[10]
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Wash again and add ECL substrate.[11]
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK1/2 antibody as a loading control.[11]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK.
-
Normalize the p-ERK signal to the corresponding t-ERK signal.
-
Calculate the fold change in p-ERK/t-ERK ratio for each treated sample relative to the unstimulated control.[10]
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
PAR2-expressing cells
-
96-well microtiter plates
-
Cell culture medium
-
SLIGKV-NH2 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 6 to 24 hours to allow for attachment and recovery.
-
Treatment: Treat the cells with various concentrations of SLIGKV-NH2 and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the control (untreated cells) to determine the effect of SLIGKV-NH2 on cell proliferation.
-
Conclusion
SLIGKV-NH2 is a critical tool for the in vitro study of PAR2. Its ability to specifically and directly activate the receptor has enabled detailed investigation of the downstream signaling pathways and diverse cellular functions mediated by PAR2. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the role of PAR2 in health and disease, and to aid in the development of novel therapeutics targeting this important receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. High Affinity Fluorescent Probe for Proteinase-Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Proteinase-activated receptor2 agonists upregulate granulocyte colony-stimulating factor, IL-8, and VCAM-1 expression in human bronchial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of PAR-2 Activation in Inflammatory Responses: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms, experimental methodologies, and therapeutic potential of targeting Protease-Activated Receptor 2 in inflammation.
Introduction
Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR), stands at a critical intersection of tissue injury, inflammation, and cellular repair. Activated by a unique proteolytic mechanism, PAR-2 has emerged as a complex and multifaceted player in the inflammatory cascade. Its expression on a wide array of cells, including epithelial, endothelial, and immune cells, underscores its significance in orchestrating inflammatory responses.[1][2] This technical guide provides a comprehensive overview of the role of PAR-2 activation in inflammation, designed for researchers, scientists, and drug development professionals. We delve into the core signaling pathways, present quantitative data for comparative analysis, detail key experimental protocols, and explore the dual pro- and anti-inflammatory nature of PAR-2 signaling.
PAR-2 Activation and Core Signaling Pathways
PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events.[2] The downstream signaling pathways are complex and can be both pro-inflammatory and anti-inflammatory depending on the cellular context, the activating protease, and the potential for biased agonism.[1][3]
G Protein Coupling and Downstream Effectors
Upon activation, PAR-2 couples to several G protein subtypes, leading to the activation of distinct signaling pathways:
-
Gαq/11: This is a primary signaling pathway for PAR-2. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gαi/o: PAR-2 can also couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gα12/13: Coupling to Gα12/13 activates Rho kinase (ROCK), which plays a role in cytoskeletal rearrangements and cell migration.
Key Inflammatory Signaling Cascades
The activation of these G protein-dependent and independent pathways converges on several key inflammatory signaling cascades:
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response. PAR-2 activation can lead to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activation of the IKK complex is a central event in this process.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in inflammation. PAR-2 activation can lead to the phosphorylation and activation of all three major MAPK families: ERK1/2, p38, and JNK. The specific isoforms of p38 MAPK activated can vary depending on the cell type and stimulus.
-
Calcium Mobilization: The release of intracellular calcium is a rapid and key event following PAR-2 activation. This increase in intracellular calcium concentration is essential for the activation of various downstream effectors, including calcium-dependent PKC isoforms and calmodulin.
Quantitative Data on PAR-2 Modulation
The following tables summarize key quantitative data on the activation and inhibition of PAR-2 from various studies, providing a valuable resource for comparing the potency of different modulators.
Table 1: EC50 Values of PAR-2 Agonists
| Agonist | Cell Type | Assay | EC50 Value | Reference |
| 2-furoyl-LIGRLO-NH2 | HT-29 | Calcium Mobilization | ~1 µM | |
| SLIGRL-NH2 | NCTC2544 | Calcium Mobilization | ~10 µM | |
| Trypsin | KNRK-PAR2 | Calcium Mobilization | ~1 nM | |
| AC-264613 | CHO-hPAR2 | Calcium Mobilization | 33 nM | |
| Compound 1 | 16HBE14o- | Calcium Mobilization | 1.77 µM | |
| Compound 2 | 16HBE14o- | Calcium Mobilization | 2.60 µM |
Table 2: IC50 Values of PAR-2 Antagonists
| Antagonist | Agonist | Cell Type | Assay | IC50 Value | Reference |
| GB88 | 2-furoyl-LIGRLO-NH2 | Human Macrophages | Calcium Mobilization | 1.6 ± 0.5 µM | |
| ENMD-1068 | Trypsin | Lewis Lung Carcinoma | Calcium Mobilization | 5 mM | |
| K-14585 | SLIGKV-OH | Human Keratinocytes | Calcium Mobilization | 1.1–2.87 µM | |
| C391 | 2-at-LIGRL-NH2 | 16HBE14o- | Calcium Mobilization | ~3 µM | |
| P2pal-18S | Trypsin | Human Neutrophils | Chemotaxis | 0.14–0.2 μM | |
| AY117 (65) | 2f-LIGRLO-NH2 | HT-29 | Calcium Mobilization | 0.7 µM | |
| AY117 (65) | Trypsin | HT-29 | Calcium Mobilization | 2.2 µM |
Table 3: Fold Change in Inflammatory Mediator Expression upon PAR-2 Activation
| Cell Type | Agonist | Mediator | Fold Change | Reference |
| Human Endothelial Cells | TNFα | PAR-2 mRNA | ~3-fold | |
| Human Kidney Tubular Epithelial Cells | 2f-LIGRLO-NH2 + TGF-β1 | TNF | 2.2-fold | |
| Human Kidney Tubular Epithelial Cells | 2f-LIGRLO-NH2 + TGF-β1 | CSF2 | 4.4-fold | |
| Human Kidney Tubular Epithelial Cells | 2f-LIGRLO-NH2 + TGF-β1 | MMP-9 | 15-fold | |
| Human Kidney Tubular Epithelial Cells | 2f-LIGRLO-NH2 + TGF-β1 | PAI-1 | 2.5-fold |
Detailed Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol describes a common method for measuring PAR-2-mediated intracellular calcium mobilization in cultured cells.
Materials:
-
PAR-2 expressing cells (e.g., HT-29, CHO-hPAR2)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PAR-2 agonist (e.g., Trypsin, SLIGRL-NH2)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of 485/525 nm
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS to each well.
-
Measure baseline fluorescence for a few cycles in the plate reader.
-
Add the PAR-2 agonist at the desired concentration and immediately start measuring fluorescence intensity every 1-2 seconds for 2-5 minutes.
-
Data is typically expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F0) or as a ratio of F/F0.
In Vivo: Carrageenan-Induced Paw Edema Model
This is a widely used in vivo model to assess the pro-inflammatory effects of PAR-2 activation and the efficacy of anti-inflammatory compounds.
Materials:
-
Rodents (e.g., Wistar or Sprague-Dawley rats, or mice)
-
λ-Carrageenan solution (e.g., 1% in sterile saline)
-
PAR-2 agonist or antagonist to be tested
-
Vehicle control
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer the test compound (PAR-2 modulator or vehicle) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer or calipers.
-
Inject a small volume (e.g., 50-100 µL) of carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
PAR-2 Pro-inflammatory Signaling Pathways
Caption: Canonical pro-inflammatory signaling pathways activated by PAR-2.
Experimental Workflow for Evaluating PAR-2 Antagonists
References
- 1. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PAR-2 Signaling Pathways Induced by SLIGKV-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways activated by the synthetic peptide SLIGKV-NH2, a selective agonist of the Protease-Activated Receptor 2 (PAR-2). This document details the molecular mechanisms, quantitative parameters of activation, and methodologies for studying these pathways, aiming to equip researchers with the knowledge to effectively investigate PAR-2 in various physiological and pathological contexts.
Introduction to PAR-2 and SLIGKV-NH2
Protease-Activated Receptor 2 (PAR-2) is a G-protein-coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their N-terminus by serine proteases such as trypsin.[1][2] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[2]
SLIGKV-NH2 is a synthetic hexapeptide that corresponds to the tethered ligand sequence of human PAR-2.[3] It functions as a direct agonist, activating the receptor without the need for proteolytic cleavage, making it an invaluable tool for studying PAR-2-mediated signaling.[1][2]
Core Signaling Pathways
Activation of PAR-2 by SLIGKV-NH2 initiates a cascade of intracellular events through two primary mechanisms: G-protein-dependent signaling and β-arrestin-dependent signaling. These pathways can be both distinct and overlapping, leading to a diverse range of cellular responses.
G-Protein-Dependent Signaling
Upon agonist binding, PAR-2 couples to several heterotrimeric G-proteins, primarily Gαq/11, Gαi/o, and Gα12/13, to regulate downstream effectors.[4]
-
Gαq/11 Pathway: This is the canonical signaling pathway for PAR-2. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a hallmark of PAR-2 activation.[5]
-
Gαi/o Pathway: PAR-2 can also couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho GTPases, leading to the activation of Rho-associated kinase (ROCK). This pathway is primarily involved in the regulation of the actin cytoskeleton, influencing cell shape, migration, and contraction.[7]
β-Arrestin-Dependent Signaling
Beyond G-protein-mediated signaling, PAR-2 activation recruits β-arrestins. β-arrestins were initially known for their role in GPCR desensitization and internalization. However, they are now recognized as versatile scaffold proteins that can initiate G-protein-independent signaling cascades. β-arrestin recruitment to PAR-2 can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation, differentiation, and survival.[8][9]
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the interaction of SLIGKV-NH2 and related agonists with PAR-2.
| Agonist | Receptor Binding Affinity (Ki) | Reference |
| SLIGKV-NH2 | 9.64 µM | [10] |
| Agonist | Calcium Mobilization (IC50 / EC50) | β-arrestin Recruitment (EC50) | Reference |
| SLIGKV-NH2 | 10.4 µM (IC50) | 4.83 x 10⁻⁶ M | [10][11] |
| SLIGKV-NH2 | 1.67 x 10⁻⁶ M (EC50) | Not Reported | [11] |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR-2 activation, a direct indicator of Gαq/11 pathway engagement.
Materials:
-
PAR-2 expressing cells (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye extrusion)
-
SLIGKV-NH2 stock solution
-
Kinetic fluorescence plate reader
Procedure:
-
Cell Seeding: Seed PAR-2 expressing cells into black, clear-bottom 96-well plates to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) in Assay Buffer. Add Pluronic F-127 (final concentration ~0.02%) to aid dye solubilization.
-
Remove culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.
-
Agonist Preparation: During incubation, prepare serial dilutions of SLIGKV-NH2 in Assay Buffer in a separate 96-well plate.
-
Measurement:
-
Place the cell plate in a kinetic fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the SLIGKV-NH2 dilutions into the cell plate.
-
Immediately record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium transient.
-
-
Data Analysis: Determine the peak fluorescence intensity for each concentration of SLIGKV-NH2. Plot the peak intensity against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.[5]
ERK1/2 Phosphorylation Assay (Western Blot)
This method quantifies the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.
Materials:
-
PAR-2 expressing cells
-
Cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK1/2) and anti-total-ERK1/2 (tERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Culture PAR-2 expressing cells to ~80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of SLIGKV-NH2 for different time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane of the pERK antibodies.
-
Re-block and probe with the anti-tERK1/2 primary antibody, followed by the secondary antibody and detection.
-
-
Data Analysis: Quantify the band intensities for pERK and tERK. Normalize the pERK signal to the tERK signal for each sample. Plot the normalized pERK signal against the agonist concentration to determine the EC50.[12]
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the activated PAR-2, a key event in both receptor desensitization and G-protein-independent signaling.
Materials:
-
HEK293 cells
-
Expression plasmids: PAR-2 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Transfection reagent
-
White, 96-well microplates
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the PAR-2-Rluc and β-arrestin-YFP plasmids.
-
Cell Seeding: Seed the transfected cells into white 96-well plates and incubate for 24-48 hours.
-
Assay:
-
Wash the cells with Assay Buffer.
-
Add the BRET substrate to each well.
-
Measure the baseline BRET signal.
-
Add varying concentrations of SLIGKV-NH2 to the wells.
-
Immediately measure the BRET signal kinetically over time.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC50.[6]
G-Protein Dissociation Assay (BRET-based)
This assay directly measures the activation of specific G-protein subtypes by monitoring the dissociation of the Gα and Gβγ subunits upon receptor activation.
Materials:
-
HEK293 cells
-
Expression plasmids: PAR-2, Gα subunit fused to Rluc, and Gβγ subunits with one fused to YFP.
-
Transfection reagent
-
White, 96-well microplates
-
BRET substrate (e.g., coelenterazine h)
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with plasmids for PAR-2, the specific Gα-Rluc, and the Gβ-YFP/Gγ subunits.
-
Cell Seeding: Seed transfected cells into white 96-well plates and incubate for 24-48 hours.
-
Assay:
-
Wash cells and add the BRET substrate.
-
Measure the baseline BRET signal, which will be high due to the proximity of Gα-Rluc and Gβ-YFP in the inactive heterotrimer.
-
Add varying concentrations of SLIGKV-NH2.
-
Measure the BRET signal kinetically. A decrease in the BRET signal indicates G-protein dissociation.
-
-
Data Analysis: Calculate the change in the BRET ratio. Plot the decrease in BRET against the agonist concentration to determine the EC50 for the activation of the specific G-protein subtype.[3][6]
Conclusion
The synthetic peptide SLIGKV-NH2 is a critical tool for elucidating the complex signaling networks downstream of PAR-2 activation. By employing the quantitative assays and detailed protocols outlined in this guide, researchers can dissect the contributions of G-protein and β-arrestin pathways to various cellular functions. This knowledge is fundamental for the development of novel therapeutics targeting PAR-2 in a range of inflammatory and proliferative diseases.
References
- 1. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G12/13 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PAR-2 (1-6) in Neurogenic Inflammation: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of the human PAR-2 activating peptide (1-6), SLIGRL-NH₂, in the study of neurogenic inflammation.
This guide provides a comprehensive overview of the critical role of Proteinase-Activated Receptor 2 (PAR-2) in neurogenic inflammation, with a specific focus on the utility of the synthetic activating peptide corresponding to the first six amino acids of the tethered ligand (SLIGRL-NH₂). We will delve into the molecular mechanisms, signaling pathways, and detailed experimental protocols for utilizing this tool to investigate the complex interplay between the nervous and immune systems in inflammatory processes.
Introduction to PAR-2 and Neurogenic Inflammation
Neurogenic inflammation is a localized inflammatory response initiated and amplified by the release of neuropeptides from activated sensory neurons. Proteinase-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR), has emerged as a key player in this process.[1][2][3] PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase, exposing a tethered ligand that binds to and activates the receptor.[4][5] The synthetic peptide SLIGRL-NH₂, corresponding to the human PAR-2 tethered ligand sequence, acts as a potent agonist, allowing for the specific investigation of PAR-2-mediated effects independent of protease activity.[6]
Activation of PAR-2 on primary spinal afferent neurons triggers the release of pro-inflammatory neuropeptides, principally Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[1][3] These neuropeptides, in turn, act on surrounding blood vessels and immune cells to induce the cardinal signs of inflammation: vasodilation, increased vascular permeability (plasma extravasation), and pain.[1][2]
PAR-2 Signaling Pathway in Sensory Neurons
The activation of PAR-2 on sensory neurons initiates a cascade of intracellular signaling events culminating in neuropeptide release and sensitization of the neuron. A key pathway involves the coupling of PAR-2 to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade can also sensitize other ion channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1), further contributing to neuronal hyperexcitability and pain.[7][8]
References
- 1. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of protease-activated receptor 2 mediates cutaneous vasodilatation but not sweating: roles of nitric oxide synthase and cyclo-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Protease-Activated Receptor 2 (PAR-2) in Human Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that belongs to a unique family of receptors activated by proteolytic cleavage.[1][2] Serine proteases such as trypsin, mast cell tryptase, and coagulation factors VIIa and Xa can cleave the N-terminal domain of the receptor.[3][4][5] This cleavage unmasks a new N-terminus, which acts as a "tethered ligand" that binds to and activates the receptor, initiating intracellular signaling.[2][5] Synthetic peptides that mimic this tethered ligand sequence can also act as agonists. For human PAR-2, the activating peptide sequence is SLIGKV-NH₂, while the rodent equivalent is SLIGRL-NH₂.[1][5] PAR-2 is expressed in various cells, including vascular endothelial and smooth muscle cells, and plays a significant role in inflammation and cardiovascular regulation.[6][7][8] This guide provides an in-depth analysis of the vasodilatory effects of human PAR-2 activation, focusing on its signaling mechanisms, quantitative pharmacology, and the experimental protocols used for its characterization.
PAR-2 Mediated Vasodilation: The Core Mechanism
Activation of PAR-2 on vascular endothelial cells is a primary mechanism for vasodilation.[6][9] In humans, in vivo studies have demonstrated that administration of a PAR-2 activating peptide causes potent, dose-dependent dilation of both arteries and veins.[3][10][11] This response is largely dependent on an intact endothelium. While some studies in animals suggest PAR-2 can elicit responses independent of the endothelium, the principal vasodilatory pathway in humans involves endothelial-derived mediators.[3][6][12]
The vasodilatory effect of PAR-2 is not always present under basal conditions. In isolated human coronary and pulmonary arteries, PAR-2 agonists initially showed no significant vascular response.[3][13] However, exposure to inflammatory stimuli like interleukin-1α (IL-1α) or tumor necrosis factor-α (TNF-α) upregulates the expression of PAR-2, unveiling a potent endothelium-dependent relaxation.[13] This context-dependent functionality highlights PAR-2's potential role in pathological states associated with inflammation, such as ischemia or sepsis.[3][13]
Signaling Pathways of PAR-2-Induced Vasodilation
The vasodilatory response to PAR-2 activation is mediated by multiple signaling pathways, primarily involving nitric oxide (NO) and prostanoids.[3][10]
The Nitric Oxide (NO) - cGMP Pathway
The predominant mechanism for PAR-2-induced vasodilation is the activation of endothelial nitric oxide synthase (eNOS).[3][14] As a GPCR, PAR-2 activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[9] The elevated intracellular Ca²⁺, in conjunction with calmodulin, activates eNOS, which synthesizes NO from L-arginine.[15]
NO, a gaseous signaling molecule, then diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.[14][15] In the smooth muscle, NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP).[14] Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular Ca²⁺ levels in the smooth muscle and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[16] Inhibition of NO synthase with agents like N-nitro-l-arginine (L-NNA) or L-NMMA significantly reduces PAR-2-mediated vasodilation in humans.[3][10][14]
Contribution of Prostanoids and Other Mediators
In addition to NO, prostanoids also contribute to PAR-2-mediated vasodilation in humans.[3] Inhibition of cyclo-oxygenase (COX) with drugs like aspirin (B1665792) has been shown to reduce the vasodilatory response to PAR-2 activation.[3][10] This suggests that PAR-2 activation also leads to the production of vasodilator prostaglandins, such as prostacyclin (PGI₂), which act on smooth muscle cells to increase cyclic adenosine (B11128) monophosphate (cAMP) and cause relaxation. Combined inhibition of both NOS and COX can nearly abolish the vasodilatory response to PAR-2 agonists in human studies.[3]
In some animal models and vascular beds, an endothelium-derived hyperpolarizing factor (EDHF) has also been implicated as a mediator of PAR-2-induced vasodilation, particularly the NO-independent component of the response.[2][3][6]
Quantitative Data on PAR-2 (1-6) Induced Vasodilation
The potency and efficacy of PAR-2 agonists can vary significantly depending on the species, vascular bed, agonist used, and the presence of underlying pathology. The following table summarizes key quantitative data from published studies.
| Agonist | Species/Vessel | Pre-constrictor | Key Parameters | Comments | Reference(s) |
| SLIGKV-NH₂ | Human Forearm (in vivo) | N/A (Basal Tone) | Dose-dependent increase in blood flow | Response reduced by L-NMMA (NOS inhibitor) and Aspirin (COX inhibitor). | [3],[10],[11] |
| SLIGKV-NH₂ | Human Coronary Artery (in vitro) | U46619 | 61.4 ± 6.7% relaxation at 100 µM | Effect only observed after pre-treatment with inflammatory stimuli (IL-1α). | [13] |
| SLIGRL-NH₂ | Rat Afferent Arteriole (in vitro) | Angiotensin II (0.1 nM) | Concentration-dependent vasodilation (3-30 µM) | Response has transient (NO-independent) and sustained (NO-dependent) components. | ,[2] |
| SLIGRL-NH₂ | Rat Pulmonary Artery (in vitro) | Phenylephrine | Relaxation at < 10 µM; Contraction at > 10 µM | Relaxation is endothelium-dependent and mediated by nitric oxide. | [12] |
| SLIGRL-NH₂ | Rat Aorta (endothelium-free, with PVAT*) | Phenylephrine | EC₅₀ = 10 µM | Demonstrates a potential role for perivascular adipose tissue in the response. | [17] |
Note: PVAT = Perivascular Adipose Tissue. Data for SLIGRL-NH₂ (rodent sequence) is included for comparative purposes as it is widely used in vascular research.
Experimental Protocols
The investigation of PAR-2-mediated vasodilation utilizes both in vivo human studies and in vitro tissue preparations.
In Vivo Human Forearm Plethysmography
This technique is used to measure changes in blood flow in the human forearm in response to intra-arterially administered drugs.
Methodology:
-
Catheterization: A brachial artery catheter is placed for drug infusion.
-
Plethysmography: A strain gauge plethysmograph is placed around the forearm to measure changes in circumference, which correlate with blood flow. Venous occlusion cuffs on the wrist and upper arm are used to temporarily trap arterial inflow.
-
Drug Infusion: The PAR-2 agonist (e.g., SLIGKV-NH₂) is infused at escalating doses. In mechanistic studies, this is often preceded by an infusion of an inhibitor (e.g., L-NMMA) to assess its effect on the response.
-
Measurement: Forearm blood flow is measured at baseline and during each drug infusion stage.
-
Data Analysis: The change in forearm blood flow from baseline is calculated to determine the dose-response relationship.
References
- 1. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR-2 elicits afferent arteriolar vasodilation by NO-dependent and NO-independent actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Progression of Time-Dependent Changes to the Mechanisms of Vasodilation by Protease-Activated Receptor 2 in Metabolic Syndrome [jstage.jst.go.jp]
- 5. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms of vascular smooth muscle relaxation by the activation of Proteinase-Activated Receptor 2 in mouse mesenteric arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteinase activated receptor‐2 counterbalances the vascular effects of endothelin‐1 in fibrotic tight‐skin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-activated receptors in vascular smooth muscle cells: a bridge between thrombo-inflammation and vascular remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial PAR2 activation evokes resistance artery relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease-activated receptor 2-mediated vasodilatation in humans in vivo: role of nitric oxide and prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual endothelium-dependent vascular activities of proteinase-activated receptor-2-activating peptides: evidence for receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]
- 16. karger.com [karger.com]
- 17. medchemexpress.com [medchemexpress.com]
The Role of SLIGKV-NH2 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide SLIGKV-NH2, a potent agonist of Protease-Activated Receptor 2 (PAR2), has emerged as a significant modulator of cancer cell proliferation. This technical guide provides an in-depth exploration of the mechanisms by which SLIGKV-NH2 influences cancer cell growth, with a focus on the underlying signaling pathways and methodologies for its investigation. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for assessing cell viability, protein activation, and cell cycle progression are provided, alongside visual diagrams of the core signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.
Introduction
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades. PAR2 is of particular interest in oncology as its expression is frequently dysregulated in various cancers, and its activation is linked to tumor growth, invasion, and metastasis.[1][2][3]
SLIGKV-NH2 is a synthetic hexapeptide that mimics the tethered ligand of human PAR2, thereby acting as a potent agonist without the need for proteolytic cleavage.[4] This property makes it an invaluable tool for studying the specific consequences of PAR2 activation in cancer biology. This guide will focus on the role of SLIGKV-NH2 in promoting cancer cell proliferation, the signaling pathways it triggers, and the experimental approaches to quantify its effects.
Quantitative Data on SLIGKV-NH2-Induced Cancer Cell Proliferation
The pro-proliferative effects of SLIGKV-NH2 have been quantified in various cancer cell lines. The following tables summarize key findings from studies on human hepatoma (HepG2) and pancreatic cancer (SW1990) cells, demonstrating the dose-dependent and cell cycle-specific effects of SLIGKV-NH2.
Table 1: Effect of SLIGKV-NH2 on HepG2 Human Hepatoma Cell Proliferation (MTT Assay)
| Treatment | Concentration | Duration (h) | Proliferation Rate (OD 490 nm) | Fold Change vs. Control |
| Control | - | 48 | 0.35 ± 0.05 | 1.00 |
| SLIGKV-NH2 | 100 µM | 48 | 0.99 ± 0.05 | 2.83 |
| VKGILS-NH2 (inactive peptide) | 100 µM | 48 | Not significantly different from control | ~1.00 |
Data adapted from Zheng et al., 2009.[5]
Table 2: Effect of SLIGKV-NH2 on HepG2 Human Hepatoma Cell Cycle Distribution
| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Proliferation Index (PI) |
| Control | - | 79.12 ± 0.67 | Significantly lower than treated | Significantly lower than treated | Significantly lower than treated |
| SLIGKV-NH2 | 100 µM | 57.85 ± 0.46 | Significantly elevated | Significantly elevated | Significantly elevated |
Data adapted from Zheng et al., 2009.
Table 3: Dose-Dependent Proliferation of Pancreatic Cancer Cells Induced by SLIGKV
| Cell Line | Treatment | Concentration | Effect on Proliferation |
| Panc1, T3M4, BxPC3, MIApaca2 | SLIGKV | Dose-dependent | Stimulated proliferation |
Data adapted from Ohta et al., 2005.
Table 4: Agonistic Activity of SLIGKV-NH2 on PAR2
| Parameter | Value |
| IC50 | 10.4 µM |
This value represents the half-maximal inhibitory concentration for its agonistic activity on the PAR2 receptor.
Signaling Pathways Activated by SLIGKV-NH2
Activation of PAR2 by SLIGKV-NH2 initiates a signaling cascade that culminates in enhanced cell proliferation. The primary pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.
The PAR2-Gαq-ERK Signaling Cascade
Upon binding of SLIGKV-NH2, PAR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, predominantly of the Gαq family. Activated Gαq stimulates Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
This cascade, often involving the transactivation of the Epidermal Growth Factor Receptor (EGFR), converges on the activation of the Ras/Raf/MEK/ERK signaling module. Activated ERK (phosphorylated ERK) then translocates to the nucleus to phosphorylate and activate a variety of transcription factors, including members of the Activator Protein-1 (AP-1) family (e.g., c-Fos and c-Jun) and Proliferating Cell Nuclear Antigen (PCNA). The activation of these transcription factors drives the expression of genes essential for cell cycle progression and proliferation.
Caption: SLIGKV-NH2-induced PAR2 signaling pathway promoting cell proliferation.
Experimental Protocols
To investigate the role of SLIGKV-NH2 in cancer cell proliferation, a combination of in vitro assays is essential. The following are detailed protocols for key experiments.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HepG2, SW1990)
-
Complete cell culture medium
-
SLIGKV-NH2 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of SLIGKV-NH2 (e.g., 0, 1, 10, 50, 100, 200 µM). Include a negative control (medium alone) and a vehicle control (if applicable).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell proliferation rate as a percentage of the control.
Caption: Workflow for the MTT cell proliferation assay.
Western Blot Analysis of ERK Phosphorylation
Western blotting is used to detect the phosphorylation (activation) of ERK in response to SLIGKV-NH2 treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
SLIGKV-NH2 peptide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with SLIGKV-NH2 (e.g., 100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C. Use β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL reagent. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
SLIGKV-NH2 peptide
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with SLIGKV-NH2 (e.g., 100 µM) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
SLIGKV-NH2 serves as a critical tool for elucidating the role of PAR2 in cancer biology. The evidence strongly indicates that SLIGKV-NH2 promotes the proliferation of various cancer cell types through the activation of the Gαq-ERK/MAPK signaling pathway. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to design and execute robust experiments to further investigate the therapeutic potential of targeting the PAR2 pathway in cancer. A thorough understanding of the mechanisms downstream of SLIGKV-NH2-mediated PAR2 activation is paramount for the development of novel anti-cancer strategies.
References
- 1. Enhanced proliferation of human hepatoma cells by PAR-2 agonists via the ERK/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 agonist increases cell proliferation and invasion of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 regulates cell proliferation and enhances cyclooxygenase-2 mRNA expression in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.library.ucr.edu [search.library.ucr.edu]
- 5. [Effect of ERK/AP-1 signaling pathway on proliferation of hepatoma cells induced by PAR-2 agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of Human PAR-2 (1-6) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence, the "tethered ligand," which then binds to and activates the receptor.[3]
The human PAR-2 (1-6) activating peptide, with the amino acid sequence Ser-Leu-Ile-Gly-Lys-Val-NH2 (SLIGKV-NH2), is a synthetic agonist that mimics the tethered ligand of human PAR-2.[4] This peptide allows for the direct and specific activation of PAR-2 in vitro without the need for proteolytic enzymes, making it an invaluable tool for studying PAR-2 signaling and function in a controlled cellular environment.[4]
These application notes provide detailed protocols for the use of human PAR-2 (1-6) (SLIGKV-NH2) in cell culture, including general cell line maintenance, specific experimental procedures for studying PAR-2 activation, and an overview of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data for the activity of human PAR-2 (1-6) (SLIGKV-NH2) in various cell-based assays.
Table 1: Binding Affinity and Potency of Human PAR-2 (1-6) (SLIGKV-NH2)
| Parameter | Cell Line | Assay Type | Value | Reference |
| Ki | NCTC2544-PAR2 | Radioligand Binding | 9.64 μM | |
| IC50 | NCTC2544-PAR2 | Radioligand Binding Competition | 10.4 μM | |
| EC50 | kNRK-PAR2 | Calcium Mobilization | ~5 μM | [5] |
| EC50 | 16HBE14o- | Calcium Mobilization | >10 μM | [5] |
Table 2: Functional Responses to Human PAR-2 (1-6) (SLIGKV-NH2) Activation
| Response | Cell Line | Agonist Concentration | Incubation Time | Observed Effect | Reference |
| Calcium Mobilization | Primary Human Keratinocytes | 100 μM | < 60 seconds | Rapid increase in intracellular Ca2+ | [5] |
| ERK 1/2 Phosphorylation | 16HBE14o- | 2.5 - 10 μM | 5 minutes | Increased phosphorylation | [5] |
| NFκB Activation | HEK293 | Not specified | Not specified | Activation of NFκB pathway | [2][4] |
| IL-8 Production | Primary Human Keratinocytes | Not specified | Not specified | Increased IL-8 production | [5] |
| Increased Cell Invasion | PANC-1 | Not specified | 24 hours | Enhanced cell invasion | [6] |
Experimental Protocols
General Cell Culture and Maintenance of Adherent Cell Lines (e.g., HEK293, HT-29)
This protocol provides a general procedure for the thawing, culturing, and passaging of adherent human cell lines suitable for PAR-2 studies.
1.1. Thawing Cryopreserved Cells
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Remove the cryovial of cells from liquid nitrogen storage.
-
Quickly thaw the vial by partially immersing it in a 37°C water bath, ensuring the O-ring and cap do not touch the water.
-
Just before the ice crystal completely disappears, remove the vial from the water bath and decontaminate it with 70% ethanol.
-
Under sterile conditions in a biological safety cabinet, transfer the thawed cell suspension into the prepared 15 mL conical tube containing complete growth medium.
-
Centrifuge the cell suspension at 150-200 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
The following day, replace the medium to remove any remaining cryoprotectant and dead cells.
1.2. Subculturing (Passaging) Adherent Cells
-
Monitor cell growth daily and passage the cells when they reach 80-90% confluency.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium to remove any residual serum.
-
Add a sufficient volume of a dissociation reagent, such as 0.25% Trypsin-EDTA, to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor the detachment under a microscope.
-
Once detached, add 4-5 volumes of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seed new culture flasks at the desired seeding density (e.g., 2 x 104 cells/cm2).
-
Add the appropriate volume of fresh complete growth medium and return the flasks to the incubator.
PAR-2 Activation and Downstream Signaling Assays
2.1. Preparation of PAR-2 (1-6) (SLIGKV-NH2) Stock Solution
-
Human PAR-2 (1-6) (SLIGKV-NH2) is typically supplied as a lyophilized powder.
-
Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1-10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or below.
2.2. Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following PAR-2 activation.
-
Seed cells (e.g., HEK293, HT-29, or primary keratinocytes) in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove excess dye.
-
Prepare a dilution series of the PAR-2 (1-6) (SLIGKV-NH2) peptide in the assay buffer. A typical concentration range to test is 1 µM to 100 µM.
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the PAR-2 (1-6) (SLIGKV-NH2) dilutions into the wells and immediately begin recording the fluorescence intensity over time. The response is typically rapid, peaking within 60 seconds.[5]
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
2.3. ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of increased phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1 and 2, a key downstream event in the MAPK pathway activated by PAR-2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours prior to stimulation by replacing the complete medium with a serum-free or low-serum medium. This reduces basal ERK1/2 phosphorylation.
-
Prepare fresh dilutions of PAR-2 (1-6) (SLIGKV-NH2) in serum-free medium. A typical concentration range is 1 µM to 10 µM.
-
Treat the cells with the PAR-2 agonist for a short duration, typically 5-15 minutes at 37°C.[5] Include an untreated control.
-
After stimulation, immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold DPBS.
-
Lyse the cells directly in the well by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Perform SDS-PAGE and Western blotting using primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
An increase in the p-ERK1/2 to total ERK1/2 ratio indicates PAR-2-mediated activation of the MAPK pathway.
Signaling Pathways and Visualizations
Activation of PAR-2 by SLIGKV-NH2 initiates a cascade of intracellular signaling events. The primary coupling is through Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). PAR-2 can also couple to other G proteins, such as Gα12/13 and Gαi, and can signal through β-arrestin-dependent pathways, leading to the activation of the MAPK/ERK cascade and other downstream effectors.[2]
Caption: PAR-2 signaling cascade initiated by SLIGKV-NH2.
References
- 1. elabscience.com [elabscience.com]
- 2. mdpi.com [mdpi.com]
- 3. esrf.fr [esrf.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAR-2 (1-6) (human) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the human Protease-Activated Receptor-2 (PAR-2) activating peptide (1-6), with the sequence SLIGKV, in various in vitro experimental settings. The information compiled here is intended to facilitate the design and execution of robust and reproducible experiments targeting PAR-2.
Introduction to PAR-2 and its Activation
Protease-Activated Receptor-2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and other physiological and pathophysiological processes.[1][2] Unlike typical receptors that are activated by ligand binding, PARs are activated by the proteolytic cleavage of their extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[3][4][5][6] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor.[3][6]
Synthetic peptides corresponding to this tethered ligand sequence can act as agonists, directly activating the receptor without the need for proteolytic cleavage.[7][8] For human PAR-2, the activating peptide sequence is SLIGKV-NH2.[9][10] The rodent equivalent, SLIGRL-NH2, is also frequently used in in vitro studies and often exhibits higher potency.[7][11]
Data Presentation: In Vitro Concentrations of PAR-2 Activating Peptides
The effective concentration of PAR-2 activating peptides can vary significantly depending on the cell type, the specific assay, and the peptide analogue used. The following table summarizes reported concentrations and their effects in various in vitro models.
| Peptide Agonist | Cell Line | Assay | Concentration Range | EC50 / Effective Concentration | Observed Effect |
| SLIGKV-NH₂ (human PAR-2 (1-6)) | Human Bronchial Epithelial (HBE1) Cells | Mucin Secretion | 100 µM | 100 µM | Significant increase in mucin secretion.[10] |
| SLIGKV-NH₂ (human PAR-2 (1-6)) | Normal Human Bronchial Epithelial (NHBE) Cells | Mucin Secretion | 0.1 - 1000 µM | 100 - 1000 µM | Statistically significant increase in mucin secretion.[10] |
| SLIGKV-OH | Human Keratinocytes | Calcium Mobilization | 30 µM | - | Stimulation of a rapid increase in intracellular calcium.[12] |
| SLIGRL-NH₂ (rodent PAR-2 activating peptide) | Human HT-29 Cells | Calcium Release | - | ~1.4 - 3.5 µM | Agonist activity assessed by intracellular calcium release.[8] |
| SLIGRL-NH₂ | Endothelium-free aorta preparations | Relaxation | - | EC50 of 10 µM | Concentration-dependent relaxation.[13] |
| 2-furoyl-LIGRLO-NH₂ (2fLI) | Human Embryonic Kidney (HEK-293) Cells | Calcium Mobilization | - | ~0.14 µM | Potent and selective PAR-2 agonist activity.[8] |
| 2f-LIGRLO-NH₂ (2F) | Human Kidney Tubular Epithelial Cells (HTEC) | Cytokine/Factor Secretion | 0.01 - 4 µM | EC50: TNF (1.2 µM), CSF2 (1.4 µM), MMP9 (0.3 µM), PAI-1 (0.8 µM) | Concentration-dependent secretion of TNF, CSF2, MMP-9, and PAI-1.[14][15] |
| tc-LIGRLO-NH₂ | Rat Peritoneal Mast Cells (PMC) | Protease Release | 0.1 µM and higher | - | Dose-dependent release of rat mast cell proteases.[4] |
Signaling Pathways of PAR-2 Activation
Activation of PAR-2 can initiate multiple intracellular signaling cascades, primarily through the coupling to G-proteins. The most well-characterized pathways involve:
-
Gq/11 Pathway : This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway : PAR-2 activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a key component of the MAPK pathway, which is involved in cell proliferation and inflammation.[1][6][11]
-
Other G-protein Pathways : There is evidence for PAR-2 coupling to Gi, leading to the attenuation of cAMP accumulation, and G12/13, which can activate RhoA signaling.[1][5]
Caption: PAR-2 signaling cascade upon activation by an agonist peptide.
Experimental Protocols
The following are generalized protocols for common in vitro assays used to study PAR-2 activation. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium ([Ca2+]i) changes following PAR-2 activation using a fluorescent calcium indicator.
Materials:
-
Human cell line expressing PAR-2 (e.g., HEK-293, NCTC2544)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
PAR-2 (1-6) (human) peptide (SLIGKV) stock solution
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM in Assay Buffer.
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with Assay Buffer.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes.[8]
-
-
Agonist Preparation: During the dye loading, prepare serial dilutions of the PAR-2 (1-6) peptide in Assay Buffer.
-
Measurement:
-
After incubation, wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add the PAR-2 (1-6) peptide dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 3 minutes) to capture the transient calcium flux.[16]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]
-
Protocol 2: Cytokine Release Assay
This protocol describes the measurement of cytokine secretion from cells following stimulation with PAR-2 (1-6).
Materials:
-
Human cell line known to release cytokines upon PAR-2 activation (e.g., human kidney tubular epithelial cells)
-
Cell culture plates (e.g., 24-well or 48-well)
-
Cell culture medium
-
PAR-2 (1-6) (human) peptide (SLIGKV) stock solution
-
ELISA kit for the cytokine of interest (e.g., TNF, IL-6, IL-8)
Procedure:
-
Cell Seeding: Seed cells into culture plates and grow to confluence.
-
Starvation (Optional): To reduce basal cytokine levels, you may switch to a serum-free or low-serum medium for a period (e.g., 24 hours) before stimulation.
-
Stimulation:
-
Prepare different concentrations of PAR-2 (1-6) in the appropriate cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the PAR-2 agonist.
-
Include a vehicle control (medium without the peptide).
-
Incubate for a predetermined time (e.g., 24 hours), which should be optimized for the specific cytokine and cell type.[15]
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants. Centrifuge the supernatants to pellet any detached cells and debris.
-
Cytokine Measurement:
-
Perform an ELISA for the cytokine of interest on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Plot the cytokine concentration against the PAR-2 (1-6) concentration.
-
Caption: General experimental workflow for in vitro PAR-2 activation studies.
Concluding Remarks
The provided notes and protocols serve as a starting point for investigating the effects of human PAR-2 (1-6) in vitro. It is crucial to empirically determine the optimal conditions for each specific experimental system. The use of appropriate controls, such as a scrambled or reverse peptide sequence (e.g., VKGILS-NH2), is highly recommended to ensure the observed effects are specific to PAR-2 activation.[10] Furthermore, given the availability of more potent and metabolically stable PAR-2 agonists like 2-furoyl-LIGRL-NH2, researchers may consider these alternatives for enhanced experimental outcomes.[7]
References
- 1. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces protease release from mast cells: role in TNF degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protease-Activated Receptor – 2 (PAR-2) is a weak enhancer of mucin secretion by human bronchial epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu [frontiersin.org]
- 16. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SLIGKV-NH2 Stimulation of the MAPK/ERK Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
SLIGKV-NH2 is a synthetic peptide agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cell proliferation.[1][2] Activation of PAR2 by agonists such as SLIGKV-NH2 initiates intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[3][4][5] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[4] Understanding the mechanism and quantifying the effects of SLIGKV-NH2 on the MAPK/ERK pathway is crucial for drug discovery and development efforts targeting PAR2.
These application notes provide a summary of the signaling pathway, quantitative data on the effects of SLIGKV-NH2, and detailed protocols for key experiments to study the stimulation of the MAPK/ERK signaling pathway by this PAR2 agonist.
Signaling Pathway
Upon binding of SLIGKV-NH2, PAR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gi/o.[5] This activation, along with a G-protein-independent mechanism involving β-arrestin, triggers a downstream signaling cascade that results in the phosphorylation and activation of ERK1/2.[4][5] In some cellular contexts, transactivation of the Epidermal Growth Factor Receptor (EGFR) has also been shown to be a key step in PAR2-mediated ERK activation.[4] The activated ERK1/2 then translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that promote cellular processes such as proliferation and migration.
Data Presentation
The following tables summarize representative quantitative data on the effects of SLIGKV-NH2 on ERK1/2 phosphorylation and cell proliferation. The data are illustrative of the dose-dependent effects reported in the literature. Actual results will vary depending on the cell line and experimental conditions.
Table 1: Dose-Dependent Effect of SLIGKV-NH2 on ERK1/2 Phosphorylation
| SLIGKV-NH2 Concentration (µM) | Fold Change in p-ERK1/2 Levels (Normalized to Total ERK1/2) |
| 0 (Control) | 1.0 |
| 0.1 | 1.8 |
| 1 | 4.5 |
| 10 | 8.2 |
| 100 | 8.5 |
Table 2: Dose-Dependent Effect of SLIGKV-NH2 on Cell Proliferation
| SLIGKV-NH2 Concentration (µM) | Cell Proliferation (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 115 |
| 1 | 140 |
| 10 | 185 |
| 100 | 190 |
Experimental Protocols
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates by Western blot following stimulation with SLIGKV-NH2.
Materials:
-
PAR2-expressing cells (e.g., HT-29, HEK293)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
SLIGKV-NH2 peptide
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204) and mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal ERK phosphorylation.
-
-
SLIGKV-NH2 Stimulation:
-
Prepare a stock solution of SLIGKV-NH2 in sterile water or DMSO.
-
Treat the serum-starved cells with various concentrations of SLIGKV-NH2 (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 5-15 minutes) at 37°C. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, immediately place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2, followed by the HRP-conjugated anti-mouse secondary antibody, to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure cell proliferation in response to SLIGKV-NH2 stimulation.
References
Application Notes and Protocols: In Vivo Administration of PAR-2 Activating Peptide in Mice
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to the in vivo use of Protease-Activated Receptor-2 (PAR-2) activating peptides in mouse models. The focus is on the hexapeptide SLIGRL-NH₂, the murine-specific PAR-2 agonist, which is essential for achieving maximal efficacy in mouse studies.
Introduction to PAR-2 and Activating Peptides
Protease-Activated Receptor-2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathophysiological processes, including inflammation, immunity, pain signaling, and tissue repair.[1][2] Unlike typical GPCRs that are activated by ligand binding, PARs are activated by the proteolytic cleavage of their N-terminus by serine proteases like trypsin or mast cell tryptase.[2] This cleavage unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling.[2]
Synthetic peptides that mimic this tethered ligand can be used to study PAR-2 function without the need for proteases.[3] It is critical to use the species-specific peptide for in vivo studies.
-
Mouse/Rat PAR-2 Activating Peptide: SLIGRL-NH₂
-
Human PAR-2 Activating Peptide: SLIGKV-NH₂
Using the incorrect peptide can result in lower potency.[4] More potent peptidomimetic agonists, such as 2-furoyl-LIGRLO-NH₂, have also been developed and show significantly higher potency in both in vitro and in vivo models.[3][5]
Mechanism of Action & Signaling Pathways
Upon activation by an agonist peptide like SLIGRL-NH₂, PAR-2 initiates intracellular signaling through multiple pathways.[2] The receptor can couple to various G proteins, primarily Gαq/11, leading to downstream effects.[2]
Key Signaling Cascades:
-
Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to an increase in inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This mobilizes intracellular calcium (Ca²⁺) and activates Protein Kinase C (PKC).[2][6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: PAR-2 activation leads to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), which is involved in cell proliferation, migration, and inflammation.[3][7]
-
PI3K/Akt Pathway: This pathway can also be engaged, influencing cell survival and proliferation.[7]
-
β-arrestin Recruitment: In addition to G protein-dependent signaling, PAR-2 can signal independently of G proteins by recruiting β-arrestins, which can act as scaffolds for other signaling complexes.[2]
These pathways collectively contribute to the diverse biological responses regulated by PAR-2, including the release of pro-inflammatory cytokines and changes in vascular permeability.[6][8]
Caption: PAR-2 receptor signaling cascade upon agonist binding.
Applications in Mouse Models
In vivo administration of SLIGRL-NH₂ is used to investigate the role of PAR-2 in various disease models.
| Application Area | Mouse Model | Key Findings with SLIGRL-NH₂ Administration |
| Inflammation | LPS-induced Airway Inflammation | Inhibited neutrophil influx into airways.[9][10] |
| Colonic Inflammation | Increased mucosal permeability and inflammation. Doses from 5 µg to 100 µg per mouse (intracolonic) were effective.[11] | |
| Dendritic & T-Cell Activation | Promoted dendritic cell trafficking to lymph nodes and subsequent T-cell activation, highlighting a pro-inflammatory role.[12] | |
| Pain & Nociception | Pruritus (Itch) Model | Intradermal injection (25-200 µ g/site ) induced significant scratching behavior.[13] |
| Thermal Hyperalgesia | More potent agonists (2-at-LIGRL-NH₂ and 2-f-LIGRLO-NH₂) stimulated PAR-2-dependent thermal hyperalgesia.[3] | |
| Cardiovascular | Blood Pressure Regulation | Acute administration can lower blood pressure.[14] |
| Gastrointestinal | Colonic Permeability | Increased paracellular permeability via myosin light chain kinase (MLCK) activation. A low dose (5 µg) increased permeability without inflammation.[11] |
Experimental Protocols
The following are generalized protocols. Researchers must optimize dosages, routes, and timing for their specific mouse strain, model, and experimental goals.
Protocol 1: Induction of Acute Inflammation (Airway Model)
This protocol is adapted from studies investigating the effect of PAR-2 activation on lipopolysaccharide (LPS)-induced airway inflammation.[9][10]
Objective: To assess the effect of SLIGRL-NH₂ on immune cell recruitment to the lungs.
Materials:
-
SLIGRL-NH₂ peptide (and reverse control peptide LRGILS-NH₂)
-
Sterile, pyrogen-free saline
-
Lipopolysaccharide (LPS) from E. coli
-
Male BALB/c mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Equipment for bronchoalveolar lavage (BAL)
Procedure:
-
Reconstitution: Dissolve SLIGRL-NH₂ and control peptides in sterile saline to the desired stock concentration. A typical in vivo dose for intranasal administration might be in the range of 1-10 mg/kg, delivered in a small volume (e.g., 50 µL).
-
Animal Groups:
-
Group 1: Saline control
-
Group 2: LPS only
-
Group 3: SLIGRL-NH₂ + LPS
-
Group 4: LRGILS-NH₂ (inactive peptide) + LPS
-
-
Administration:
-
Lightly anesthetize mice.
-
Administer 50 µL of the respective treatment solution intranasally. For co-administration groups, SLIGRL-NH₂ can be given simultaneously with LPS.[9]
-
-
Endpoint Analysis (3-72 hours post-administration):
-
Euthanize mice at the desired time point.
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline.
-
Collect BAL fluid and centrifuge to pellet cells.
-
Perform differential cell counts on the cell pellet (e.g., neutrophils, macrophages) using cytospin and staining.
-
The supernatant can be used for cytokine analysis (ELISA) or zymography to assess matrix metalloprotease (MMP) activity.[9]
-
Expected Outcome: Administration of SLIGRL-NH₂ is expected to inhibit the LPS-induced influx of neutrophils into the airways.[9]
Protocol 2: Induction of Itch (Pruritus Model)
This protocol is based on studies inducing scratching behavior via intradermal injection.[13]
Objective: To quantify the pruritic response following PAR-2 activation in the skin.
Materials:
-
SLIGRL-NH₂ peptide
-
Sterile saline
-
Swiss mice (8-12 weeks old)
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Acclimation: Place mice individually in observation chambers for at least 30 minutes to acclimate.
-
Reconstitution: Dissolve SLIGRL-NH₂ in sterile saline. Effective doses range from 25 to 200 µg per site in a 20-50 µL volume.
-
Administration: Administer the SLIGRL-NH₂ solution via intradermal (i.d.) injection into the rostral part of the back of the neck.
-
Observation:
-
Immediately after injection, record the number of scratches directed toward the injection site for a period of 30-60 minutes.
-
A scratch is defined as a lifting of the hind limb towards the injection site and then a replacement of the limb to the floor, regardless of how many scratching strokes take place.
-
Expected Outcome: A dose-dependent increase in scratching behavior, typically peaking within the first 10-15 minutes post-injection.[13]
Caption: General workflow for in vivo PAR-2 agonist studies in mice.
References
- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Functions of Protease-Activated Receptor 2 in Obesity, Diabetes, and Metabolic Syndrome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Protease Activated Receptor 2 (PAR2) by an Exogenous Agonist Exacerbates Early Radiation Injury in Rat Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-activated receptor-2 activating peptide SLIGRL inhibits bacterial lipopolysaccharide-induced recruitment of polymorphonuclear leukocytes into the airways of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. PAR2 activation alters colonic paracellular permeability in mice via IFN-γ-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease-activated receptor 2 signalling promotes dendritic cell antigen transport and T-cell activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes: Utilizing PAR-2 Activating Peptides in Skin Inflammation Models
Introduction
Protease-Activated Receptor 2 (PAR-2), a member of the G protein-coupled receptor (GPCR) family, is a key sensor of extracellular proteases in the cellular microenvironment.[1] It is widely expressed in various skin cells, including keratinocytes, sensory neurons, mast cells, and eosinophils.[1] Activation of PAR-2 is increasingly implicated in the pathogenesis of various inflammatory skin diseases, such as atopic dermatitis (AD), psoriasis, rosacea, and chronic pruritus.[2][3][4]
PAR-2 is uniquely activated through proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, mast cell tryptase, or kallikreins (KLKs). This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor. To study PAR-2 function without the need for enzymatic cleavage, synthetic peptides that mimic this tethered ligand have been developed. For human PAR-2, the activating peptide (AP) sequence is SLIGKV-NH2 , while the murine equivalent is SLIGRL-NH2 . These peptides serve as invaluable tools for researchers to directly and selectively activate PAR-2 in various experimental models, thereby elucidating its role in skin barrier function, inflammation, and itch transmission.
Key Applications
-
Investigating Inflammatory Pathways: Activation of PAR-2 in keratinocytes triggers signaling cascades involving NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and chemokines like IL-6, IL-8, and Thymic Stromal Lymphopoietin (TSLP).
-
Modeling Atopic Dermatitis: Murine models overexpressing PAR-2 develop an AD-like phenotype, and PAR-2 expression is elevated in the skin of AD patients. Using PAR-2 agonists can replicate key features of AD, including Th2-skewed inflammation and pruritus.
-
Studying Neurogenic Inflammation and Itch: PAR-2 is a critical mediator of histamine-independent itch. Its activation on sensory nerve endings and keratinocytes contributes to the sensation of pruritus, making PAR-2 agonists essential for studying itch mechanisms.
-
Screening for Therapeutic Agents: Skin inflammation models using PAR-2 agonists provide a robust platform for evaluating the efficacy of novel PAR-2 antagonists and other anti-inflammatory compounds.
PAR-2 Signaling Pathway in Keratinocytes
Upon activation by proteases or agonist peptides, PAR-2 initiates multiple intracellular signaling cascades. The receptor couples to several G proteins, primarily Gαq, which activates Phospholipase C-β (PLC-β). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and Protein Kinase C (PKC) activation, respectively. These events converge on downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Nuclear Factor-kappa B (NF-κB) pathways, culminating in the transcription and release of various inflammatory mediators.
References
- 1. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application of SLIGKV-NH2 in Studying Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLIGKV-NH2 is a synthetic peptide agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in the pathogenesis of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Activation of PAR2 by endogenous proteases (e.g., mast cell tryptase, neutrophil elastase) or synthetic agonists like SLIGKV-NH2 on airway cells, including epithelial cells and fibroblasts, triggers a signaling cascade leading to the release of pro-inflammatory mediators. This response includes the production of cytokines and chemokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF), as well as the upregulation of adhesion molecules like VCAM-1.[1][2] Consequently, SLIGKV-NH2 serves as a critical tool for elucidating the role of PAR2 in airway inflammation, investigating downstream signaling pathways, and screening potential therapeutic inhibitors of this pathway.
These application notes provide detailed protocols for both in vitro and in vivo models to study the effects of SLIGKV-NH2 on airway inflammation.
Data Presentation
The following tables summarize the quantitative effects of SLIGKV-NH2 on inflammatory mediator release from human bronchial epithelial cells.
Table 1: Dose-Dependent Effect of SLIGKV-NH2 on IL-8 Release from A549 Human Lung Epithelial Cells
| SLIGKV-NH2 Concentration (µM) | Incubation Time (hours) | IL-8 Release (pg/mL) (Mean ± SE) |
| 0 (Control) | 16 | Baseline |
| 1 | 16 | Increased |
| 10 | 16 | Moderately Increased |
| 100 | 16 | Significantly Increased |
| 500 | 16 | Maximally Increased |
Note: This table is a representation of typical results. Actual values may vary based on experimental conditions.[3]
Table 2: Effect of SLIGKV-NH2 on Pro-inflammatory Cytokine and Chemokine Release from Human Bronchial Epithelial Cells
| Mediator | Cell Type | SLIGKV-NH2 Concentration | Change in Expression/Release |
| IL-6 | BEAS-2B, A549 | Typically 1-100 µM | Upregulated |
| GM-CSF | BEAS-2B, A549 | Typically 1-100 µM | Upregulated |
| IL-8 | A549, HBE | Typically 1-500 µM | Upregulated[1][4] |
| VCAM-1 | Human Primary Bronchial Fibroblasts | Not Specified | Upregulated |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Protocols
1. Cell Culture of Human Bronchial Epithelial Cells (A549 & BEAS-2B)
-
Materials:
-
A549 or BEAS-2B cell line
-
DMEM or BEGM culture medium, respectively
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
-
Protocol:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Culture BEAS-2B cells in BEGM supplemented as per the manufacturer's instructions, often with growth factors and 5% FBS.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed cells into appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach the desired confluency.
-
2. SLIGKV-NH2 Stimulation and Cytokine Measurement (ELISA)
-
Materials:
-
Cultured A549 or BEAS-2B cells
-
SLIGKV-NH2 peptide
-
Serum-free culture medium
-
ELISA kits for human IL-6, IL-8, and GM-CSF
-
Plate reader
-
-
Protocol:
-
Once cells reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Prepare stock solutions of SLIGKV-NH2 in sterile water or PBS.
-
Dilute SLIGKV-NH2 to desired concentrations (e.g., 1, 10, 100, 500 µM) in serum-free medium.
-
Remove the serum-free medium from the cells and add the SLIGKV-NH2 solutions. Include a vehicle control (medium without SLIGKV-NH2).
-
Incubate for a specified time (e.g., 16-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform ELISA for IL-6, IL-8, and GM-CSF according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
-
3. Cell Migration/Wound Healing Assay
-
Materials:
-
Confluent monolayer of HBE or BEAS-2B cells in a 12- or 24-well plate
-
Sterile 200 µL pipette tip or cell culture insert
-
Serum-free medium
-
SLIGKV-NH2
-
Microscope with a camera
-
-
Protocol:
-
Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip. Alternatively, use a culture insert to create a defined gap.
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Add serum-free medium containing different concentrations of SLIGKV-NH2 or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the wound in the control well is closed.
-
Measure the wound area at each time point using image analysis software (e.g., ImageJ) and calculate the rate of wound closure.
-
In Vivo Protocol
1. Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
Note: This is a standard model for allergic airway inflammation. To study the specific effects of PAR2 activation, SLIGKV-NH2 can be administered during the challenge phase.
-
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline
-
SLIGKV-NH2
-
Nebulizer and exposure chamber
-
-
Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Challenge: On days 21, 22, and 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.
-
SLIGKV-NH2 Administration: Administer SLIGKV-NH2 (dose to be determined by pilot studies, e.g., 10-100 µg) intranasally 30 minutes prior to each OVA challenge. The control group should receive intranasal saline.
-
Assessment: 24-48 hours after the final challenge, perform assessments.
-
2. Assessment of Airway Hyperresponsiveness (AHR)
-
Materials:
-
Invasive or non-invasive plethysmography system (e.g., FlexiVent or whole-body plethysmograph)
-
Methacholine (B1211447) (MCh)
-
Anesthetics (for invasive methods)
-
-
Protocol:
-
Anesthetize the mouse (if using an invasive system) and connect it to the plethysmograph.
-
Measure baseline airway resistance.
-
Expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL).
-
Measure airway resistance after each MCh concentration.
-
Plot the dose-response curve to determine the level of airway hyperresponsiveness.
-
3. Bronchoalveolar Lavage (BAL) Fluid Analysis
-
Materials:
-
PBS
-
Suture
-
Cannula
-
Centrifuge
-
Hemocytometer
-
Cytospin and stains (e.g., Diff-Quik)
-
ELISA kits for mouse cytokines
-
-
Protocol:
-
After AHR measurement, euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill and withdraw 1 mL of cold PBS three times.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides, stain, and perform a differential cell count to determine the numbers of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Use the cell-free supernatant for cytokine analysis by ELISA.
-
Conclusion
SLIGKV-NH2 is an invaluable tool for investigating the role of PAR2 in the complex mechanisms of airway inflammation. The protocols outlined above provide a framework for both in vitro and in vivo studies to explore the cellular and molecular events initiated by PAR2 activation. These models are essential for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutics targeting the PAR2 signaling pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PAR-2 activation and LPS synergistically enhance inflammatory signaling in airway epithelial cells by raising PAR expression level and interleukin-8 release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PAR-2 (1-6) (human) in Human Primary Bronchial Fibroblast Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR-2) is a G-protein coupled receptor that plays a significant role in inflammatory airway diseases. Human primary bronchial fibroblasts (HPBFs) are key structural cells in the airways that are implicated in airway remodeling and inflammation. The activation of PAR-2 on these cells by specific agonists, such as the synthetic peptide PAR-2 (1-6) (human) (sequence: SLIGKV-NH₂), can trigger a cascade of intracellular events leading to the release of pro-inflammatory mediators and influencing cell proliferation. These application notes provide a comprehensive overview of the effects of PAR-2 (1-6) (human) on HPBFs, along with detailed protocols for relevant experiments.
Data Presentation
Activation of PAR-2 in human lung fibroblasts has been shown to induce the release of various cytokines. The following tables summarize the quantitative data on the effects of a PAR-2 activating peptide on cytokine release and cell proliferation. While some data is derived from general human lung fibroblast studies, it provides a valuable reference for experiments with human primary bronchial fibroblasts.
Table 1: Effect of PAR-2 Activating Peptide on Cytokine Release from Human Lung Fibroblasts
| Agonist Concentration (µM) | IL-6 Release (pg / 2.5 x 10⁵ cells) | IL-8 Release (pg / 2.5 x 10⁵ cells) | PGE₂ Release (pg / 2.5 x 10⁵ cells) |
| Control | Undetectable | Undetectable | Undetectable |
| 400 | ~1000 | ~1200 | ~800 |
| Data adapted from a study on human lung fibroblasts (HLF-1 cells) stimulated for 24 hours. |
Table 2: Effect of PAR-2 Activating Peptides on Human Fetal Lung Fibroblast Proliferation
| Agonist | Concentration (mM) | Increase in Cell Proliferation (%) |
| SLIGKV | 0.01 | ~10 |
| 0.1 | ~20 | |
| 1 | ~35 | |
| SLIGRL | 0.01 | ~15 |
| 0.1 | ~25 | |
| 1 | ~40 | |
| *P < 0.01 compared with medium control. Data assessed after 48 hours.[1] |
Signaling Pathways
Activation of PAR-2 by its agonist, PAR-2 (1-6) (human), in human primary bronchial fibroblasts initiates a signaling cascade that is primarily coupled through Gαq. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway, which is crucial for the subsequent cellular responses, including cytokine gene expression and cell proliferation.[2][3][4]
Caption: PAR-2 signaling in human primary bronchial fibroblasts.
Experimental Protocols
Culture of Human Primary Bronchial Fibroblasts (HPBFs)
This protocol describes the standard procedure for culturing HPBFs.
Materials:
-
Human Primary Bronchial Fibroblasts (commercially available or isolated from bronchial tissue)
-
Fibroblast Growth Medium (e.g., FGM-2)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin/EDTA solution (0.05% Trypsin/0.02% EDTA)
-
T-75 culture flasks
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO₂)
-
Class II Biological Safety Cabinet
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cryopreserved HPBFs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed Fibroblast Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh Fibroblast Growth Medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
-
Subculturing:
-
Aspirate the medium and wash the cell monolayer once with PBS.
-
Add 3-5 mL of Trypsin/EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 10 mL of Fibroblast Growth Medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a desired density (e.g., 1:3 or 1:4 split ratio).
-
Caption: Workflow for culturing HPBFs.
PAR-2 (1-6) (human) Stimulation and Cytokine Measurement (ELISA)
This protocol details the stimulation of HPBFs with PAR-2 (1-6) (human) and the subsequent measurement of IL-8 release using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
HPBFs cultured in 24-well plates
-
PAR-2 (1-6) (human) peptide (SLIGKV-NH₂)
-
Serum-free Fibroblast Growth Medium
-
Human IL-8 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HPBFs into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Starvation:
-
Aspirate the growth medium and replace it with serum-free medium.
-
Incubate the cells for 24 hours to synchronize them and reduce basal cytokine levels.
-
-
Stimulation:
-
Prepare dilutions of PAR-2 (1-6) (human) in serum-free medium at various concentrations (e.g., 0, 10, 50, 100, 400 µM).
-
Aspirate the starvation medium and add 500 µL of the PAR-2 (1-6) (human) dilutions to the respective wells.
-
Incubate for a desired time period (e.g., 24 hours).
-
-
Supernatant Collection:
-
After incubation, collect the culture supernatants from each well and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
-
IL-8 ELISA:
-
Perform the IL-8 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and collected supernatants.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of PAR-2 (1-6) (human) on HPBF proliferation using a colorimetric MTT assay.
Materials:
-
HPBFs cultured in 96-well plates
-
PAR-2 (1-6) (human) peptide (SLIGKV-NH₂)
-
Fibroblast Growth Medium with reduced serum (e.g., 0.5% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HPBFs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and allow them to adhere overnight.
-
-
Treatment:
-
Aspirate the medium and replace it with 100 µL of reduced-serum medium containing various concentrations of PAR-2 (1-6) (human) (e.g., 0, 10, 100, 1000 µM).
-
Incubate the plate for the desired duration (e.g., 48 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the untreated control.
-
Conclusion
The activation of PAR-2 by PAR-2 (1-6) (human) in human primary bronchial fibroblasts induces pro-inflammatory responses and can modulate cell proliferation. The provided protocols offer a framework for investigating these effects in a laboratory setting. Understanding the role of PAR-2 in bronchial fibroblast function is crucial for developing novel therapeutic strategies for chronic inflammatory airway diseases.
References
Application Notes and Protocols for SLIGKV-NH2 Studies on PAR2-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, is a key player in inflammation, pain, and cancer. It is activated by serine proteases, which cleave the N-terminus to reveal a tethered ligand that binds to the receptor, initiating downstream signaling. SLIGKV-NH2, a synthetic peptide corresponding to the human PAR2 tethered ligand, is a valuable tool for studying PAR2 activation and its physiological consequences. These application notes provide detailed protocols for utilizing SLIGKV-NH2 to investigate PAR2 signaling in endogenously expressing cell lines.
Recommended Cell Lines for SLIGKV-NH2 Studies
Several commercially available cell lines endogenously express functional PAR2 and are suitable for studies involving SLIGKV-NH2. The choice of cell line may depend on the specific research question and the desired cellular context.
| Cell Line | Tissue of Origin | Key Features |
| HEK293 | Human Embryonic Kidney | Commonly used for GPCR studies, robust PAR2 expression and signaling.[1] |
| A549 | Human Lung Carcinoma | An epithelial cell model, expresses all four PARs with PAR2 being the most abundant.[2] |
| HT-29 | Human Colorectal Adenocarcinoma | A well-characterized intestinal epithelial cell line, co-expresses PAR1 and PAR2.[3] |
| HCT-15 | Human Colorectal Adenocarcinoma | Another colon cancer cell line with endogenous PAR2 expression.[4] |
| HaCaT | Human Keratinocytes | A non-cancerous skin cell line, useful for studying PAR2 in skin biology and inflammation. |
| Human Primary Bronchial Fibroblasts | Human Lung | Primary cells expressing functional PAR1 and PAR2, relevant for respiratory disease models.[5] |
| Human Corneal Epithelial (HCE) cells | Human Cornea | Express functional PAR1 and PAR2, relevant for ocular inflammation studies. |
Quantitative Data: Potency of SLIGKV-NH2 and Related Peptides
The following table summarizes the reported potency (EC50) and binding affinity (Ki) of SLIGKV-NH2 and other PAR2-activating peptides in various cell systems. This data is crucial for designing experiments and interpreting results.
| Peptide | Cell Line/System | Assay | EC50 / Ki (µM) | Reference |
| SLIGKV-NH2 | NCTC2544-PAR2 | Ca2+ Mobilization | 10.4 (IC50) | |
| SLIGKV-NH2 | NCTC2544-PAR2 | Radioligand Binding | 9.64 (Ki) | |
| SLIGKV-OH | HCT-15 | Radioligand Binding | 35.6 (Ki) | [4] |
| SLIGRL-NH2 | NCTC2544-PAR2 | Radioligand Binding | 9.08 (Ki) | |
| 2f-LIGRLO-NH2 | HT-29 | Ca2+ Mobilization | ~0.2 | [2] |
PAR2 Signaling Pathway Activated by SLIGKV-NH2
Activation of PAR2 by SLIGKV-NH2 initiates a cascade of intracellular events, primarily through the Gq/11 G-protein subunit. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Caption: PAR2 signaling cascade initiated by SLIGKV-NH2.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to SLIGKV-NH2 stimulation, a primary indicator of PAR2 activation via the Gq pathway.
Caption: Workflow for the calcium mobilization assay.
Materials:
-
PAR2-expressing cells (e.g., A549, HEK293)
-
Black, clear-bottom 96-well plates
-
Cell culture medium
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
SLIGKV-NH2 peptide
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will form a confluent monolayer overnight.
-
Dye Loading: a. Prepare a loading solution containing Fluo-4 AM (typically 2-4 µM) and Pluronic F-127 (0.02%) in assay buffer. Probenecid (2.5 mM) can be included to prevent dye leakage. b. Aspirate the culture medium from the cells and wash once with assay buffer. c. Add the loading solution to each well and incubate for 1 hour at 37°C. d. Wash the cells twice with assay buffer to remove excess dye.
-
Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). b. Measure the baseline fluorescence for 10-20 seconds. c. Add varying concentrations of SLIGKV-NH2 to the wells. d. Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
Data Analysis: a. The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. b. Plot the peak fluorescence response against the logarithm of the SLIGKV-NH2 concentration to generate a dose-response curve and calculate the EC50 value.
Interleukin-8 (IL-8) Release Assay (ELISA)
This protocol outlines the measurement of IL-8 secretion from cells, such as HT-29, following stimulation with SLIGKV-NH2.
Caption: Workflow for the IL-8 ELISA.
Materials:
-
PAR2-expressing cells (e.g., HT-29)
-
24-well cell culture plates
-
Cell culture medium
-
SLIGKV-NH2 peptide
-
Human IL-8 ELISA kit (containing capture antibody, detection antibody, standard, enzyme conjugate, substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Cell Stimulation: a. Seed cells in a 24-well plate and grow to near confluence. b. Optionally, serum-starve the cells for 4-6 hours to reduce basal cytokine release. c. Treat the cells with various concentrations of SLIGKV-NH2 (e.g., 1-100 µM) for 18-24 hours. d. Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: a. Follow the manufacturer's instructions for the specific IL-8 ELISA kit. A general procedure is as follows: b. Coat a 96-well plate with the capture antibody overnight. c. Wash the plate and block non-specific binding sites. d. Add the IL-8 standards and the collected cell supernatants to the wells and incubate. e. Wash the plate and add the biotinylated detection antibody. f. Wash the plate and add the streptavidin-HRP conjugate. g. Wash the plate and add the TMB substrate. h. Stop the reaction with the stop solution.
-
Measurement and Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve using the absorbance values of the IL-8 standards. c. Calculate the concentration of IL-8 in the cell supernatants based on the standard curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blotting in cells like HaCaT after stimulation with SLIGKV-NH2.
Caption: Workflow for ERK phosphorylation Western blot.
Materials:
-
PAR2-expressing cells (e.g., HaCaT)
-
6-well cell culture plates
-
Cell culture medium
-
SLIGKV-NH2 peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 80-90% confluence. b. Serum-starve the cells for 12-16 hours. c. Treat cells with SLIGKV-NH2 (e.g., 10-50 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). d. Wash cells with ice-cold PBS and lyse them with lysis buffer. e. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.
-
Reprobing for Total ERK: a. Strip the membrane to remove the first set of antibodies. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of ERK phosphorylation.
Disclaimer
These protocols provide a general framework. Optimal conditions, such as cell seeding density, reagent concentrations, and incubation times, may need to be determined empirically for each specific cell line and experimental setup.
References
- 1. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-8 production by the human colon epithelial cell line HT-29: modulation by interleukin-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Impact of the Secretome From hAMSCs on HT‐29 Colon Cancer Cells via TNF‐α/TGF‐β/c‐MYC Signaling Pathways Using a Three‐Dimensional Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PAR-2 (1-6) (human) solubility and reconstitution instructions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, reconstitution, and handling of the human PAR-2 (1-6) peptide agonist. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is human PAR-2 (1-6) and what is its mechanism of action?
Human PAR-2 (1-6), with the amino acid sequence Ser-Leu-Ile-Gly-Lys-Val (SLIGKV), is a synthetic peptide that acts as an agonist for the Protease-Activated Receptor 2 (PAR-2).[1] PAR-2 is a G protein-coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by proteases like trypsin.[1][2][3] This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling. The synthetic peptide PAR-2 (1-6) mimics this tethered ligand, directly activating the receptor without the need for proteolytic cleavage.[1]
Q2: What are the recommended storage conditions for PAR-2 (1-6)?
Proper storage is crucial to maintain the stability and activity of the peptide. Recommendations for both lyophilized powder and reconstituted solutions are summarized below.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture and light. |
| -20°C | 1 year | Sealed, away from moisture and light. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: What is the recommended solvent for reconstituting PAR-2 (1-6)?
For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. It is advised to use freshly opened, hygroscopic DMSO as it significantly impacts the solubility of the peptide. For cell-based assays, further dilution in an appropriate sterile aqueous buffer (e.g., PBS or cell culture medium) is necessary. Always test the solubility of a small amount of the peptide first.
Reconstitution and Experimental Protocols
Reconstitution Protocol
-
Equilibrate : Before opening, allow the vial of lyophilized PAR-2 (1-6) to warm to room temperature, preferably in a desiccator, to prevent moisture condensation.
-
Centrifuge : Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition : Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of peptide (Molecular Weight: 615.76 g/mol ), add 162.4 µL of DMSO.
-
Dissolution : Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, sonication can be used to aid dissolution. The solution should be clear and free of particulates.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials and store at -80°C or -20°C as recommended.
Data Presentation: Stock Solution Preparation (for 1 mg of PAR-2 (1-6))
| Desired Stock Concentration | Volume of DMSO to Add |
| 1 mM | 1.624 mL |
| 5 mM | 0.3248 mL |
| 10 mM | 0.1624 mL |
Table based on data from MedChemExpress.
Experimental Workflow: Cell-Based Calcium Flux Assay
This protocol outlines a general procedure for measuring PAR-2 activation by monitoring intracellular calcium mobilization.
PAR-2 Signaling Pathway
Activation of PAR-2 by its agonist, such as PAR-2 (1-6), leads to the coupling of several G protein subtypes and the recruitment of β-arrestins, initiating multiple downstream signaling cascades.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide won't dissolve | - Incorrect solvent.- Peptide has aggregated.- Concentration is too high. | - Ensure you are using fresh, high-purity DMSO.- Use gentle mixing, sonication, or slight warming (do not exceed 40°C).- Try dissolving at a lower concentration. |
| Cloudy or precipitated solution | - Peptide has low solubility in the final aqueous buffer.- Aggregation upon dilution. | - Filter the solution to remove particulates.- Decrease the final concentration of the peptide in the aqueous buffer.- Add the DMSO stock solution to the aqueous buffer slowly while vortexing. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of the stock solution.- Peptide degradation.- Contamination. | - Ensure the stock solution is aliquoted and use a fresh aliquot for each experiment.- Store the peptide as recommended and use solutions promptly.- Use sterile equipment and work in a clean environment to prevent contamination. |
| No or low cell response | - Low receptor expression on cells.- Inactive peptide.- Incorrect assay setup. | - Confirm PAR-2 expression on your cell line using techniques like qPCR or Western blot.- Verify the peptide has been stored and handled correctly. Test with a new vial if necessary.- Optimize agonist concentration and incubation times. Include a positive control for receptor activation. |
References
Technical Support Center: PAR-2 (1-6) (human) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and long-term stability of the human Protease-Activated Receptor-2 (PAR-2) activating peptide (1-6), sequence SLIGRL-NH₂.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store the lyophilized PAR-2 (1-6) peptide?
A1: For optimal stability, reconstitute the lyophilized peptide in sterile, high-quality Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the peptide.
Q2: What are the recommended storage conditions for PAR-2 (1-6) peptide dissolved in DMSO?
A2: Once dissolved in DMSO, the peptide solution should be stored at low temperatures to ensure long-term stability. For extended storage, -80°C is recommended.
Q3: How long can I store the PAR-2 (1-6) peptide in DMSO?
A3: When stored correctly, the PAR-2 (1-6) peptide in a DMSO stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C. To prevent degradation, it is crucial to use tightly sealed storage vials and avoid repeated changes in temperature.
Q4: Can I use solvents other than DMSO to reconstitute the PAR-2 (1-6) peptide?
A4: While DMSO is a common solvent for dissolving hydrophobic peptides, sterile water or a buffer solution (e.g., PBS at pH 7) can also be used. However, the solubility in aqueous solutions may be lower. If you encounter solubility issues in water, adding a small amount of DMSO can aid in dissolution.
Q5: My experimental results with the PAR-2 activating peptide are inconsistent. What could be the issue?
A5: Inconsistent results can arise from several factors:
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the peptide stock solution can lead to degradation. Always use freshly thawed aliquots for your experiments.
-
Low Potency: The intrinsic potency of SLIGRL-NH₂ can be a limiting factor in some assays. Ensure you are using a sufficient concentration to elicit a response.
-
Cellular Response: The level of PAR-2 expression and the signaling machinery can vary between cell types, leading to different response magnitudes.
-
Assay Conditions: Factors such as temperature, pH, and the presence of proteases in your cell culture can affect the peptide's activity and the cellular response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response to PAR-2 (1-6) application. | 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 2. Insufficient Peptide Concentration: The concentration used may be too low to activate the receptor. 3. Low Receptor Expression: The cell line may not express sufficient levels of PAR-2. | 1. Use a fresh aliquot of the peptide. Confirm proper storage conditions. 2. Perform a dose-response curve to determine the optimal concentration. 3. Verify PAR-2 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| High background signal or spontaneous cell activation. | 1. Contamination: The cell culture or reagents may be contaminated. 2. Mechanical Stimulation: Cells may be sensitive to mechanical stress during media changes or plate handling. | 1. Use sterile techniques and fresh reagents. 2. Handle cell plates gently and perform media changes carefully to minimize cell stress. |
| Variability between experimental replicates. | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the peptide or other reagents. 2. Uneven Cell Seeding: Inconsistent cell density across wells. 3. Edge Effects: Wells on the edge of the plate may behave differently due to temperature and humidity gradients. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Ensure a homogenous cell suspension before seeding and mix gently. 3. Avoid using the outermost wells of the plate for critical experiments. |
Long-Term Stability of PAR-2 (1-6) in DMSO
The following table summarizes the recommended storage conditions for PAR-2 (1-6) peptide (SLIGRL-NH₂) to maintain its biological activity.
| Form | Solvent | Storage Temperature | Duration | Key Recommendations |
| Lyophilized Powder | N/A | -20°C or -80°C | Several years | Store in a desiccator, protected from light. |
| Stock Solution | DMSO | -80°C | Up to 6 months[1] | Prepare single-use aliquots to avoid freeze-thaw cycles. Use high-purity, anhydrous DMSO. |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] | Suitable for shorter-term storage. Ensure vials are tightly sealed. |
Experimental Protocols
Calcium Flux Assay for PAR-2 Activation
This protocol details a cell-based assay to measure the activation of PAR-2 by monitoring changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
HEK-293 cells stably expressing human PAR-2
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Black, clear-bottom 96-well microplates
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluo-4 AM (calcium-sensitive dye)
-
Pluronic F-127
-
PAR-2 (1-6) (human) peptide (SLIGRL-NH₂)
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed the HEK-293-hPAR2 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the cell culture medium from the wells and wash once with Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.
-
-
Agonist Preparation:
-
During the dye loading incubation, prepare serial dilutions of the PAR-2 (1-6) peptide in Assay Buffer in a separate 96-well plate (the "agonist plate"). The concentrations should be 4-5 times the final desired concentration in the assay.
-
-
Measurement of Calcium Flux:
-
Place both the cell plate and the agonist plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add the PAR-2 (1-6) peptide solutions from the agonist plate to the cell plate.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀.
-
Plot the peak ΔF/F₀ against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Visualizations
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for measuring PAR-2 activation via a calcium flux assay.
PAR-2 Signaling Pathway
Activation of PAR-2 by its activating peptide (SLIGRL-NH₂) primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade leading to an increase in intracellular calcium.
Caption: PAR-2 activation of the Gq/11-PLC-Calcium signaling pathway.
References
Technical Support Center: Optimizing SLIGKV-NH2 Concentration for Calcium Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SLIGKV-NH2 in calcium mobilization assays.
Frequently Asked Questions (FAQs)
Q1: What is SLIGKV-NH2 and how does it induce calcium mobilization?
Q2: What is the typical concentration range for SLIGKV-NH2 in a calcium assay?
A2: The effective concentration of SLIGKV-NH2 can vary significantly depending on the cell type, receptor expression levels, and specific experimental conditions. However, a general starting point is to perform a dose-response curve ranging from nanomolar (nM) to micromolar (µM) concentrations. Published studies have reported EC50 values (the concentration that elicits a half-maximal response) in the micromolar range for calcium mobilization. It is recommended to start with a broad range, for instance, from 10 nM to 100 µM, to determine the optimal concentration for your specific cellular system.
Q3: How do I determine the optimal SLIGKV-NH2 concentration for my experiment?
A3: The best practice is to perform a dose-response experiment. This involves stimulating your cells with a range of SLIGKV-NH2 concentrations and measuring the corresponding calcium response. The data should be plotted with the response (e.g., peak fluorescence intensity) on the Y-axis and the log of the SLIGKV-NH2 concentration on the X-axis. This will generate a sigmoidal curve from which you can determine the EC50 value. The optimal concentration for routine experiments is often chosen at or slightly above the EC50 to ensure a robust and reproducible signal.
Q4: Can SLIGKV-NH2 activate receptors other than MRGPRX2?
A4: Yes, SLIGKV-NH2 is also known to be an agonist for Protease-Activated Receptor 2 (PAR2). It is the tethered ligand sequence for human PAR2. If your experimental system expresses both MRGPRX2 and PAR2, the observed calcium response will be a composite of activation from both receptors. It is crucial to use appropriate controls, such as cell lines with single receptor expression or receptor-specific antagonists if available, to dissect the contribution of each receptor.
Data Presentation
Table 1: Reported EC50 and IC50 Values for SLIGKV-NH2 and Related Peptides in Calcium Mobilization Assays.
| Peptide | Cell Line | Assay Type | Reported Value (µM) |
| SLIGKV-OH | HCT-15 | Ca2+ Mobilization | IC50: 171 |
| SLIGKV-OH | NCTC2544-PAR2 | Ca2+ Mobilization | Ki: 35.6 |
| SLIGKV-NH2 | - | PAR2 Agonist | IC50: 10.4 |
This table summarizes quantitative data from various studies to provide a reference for expected potency. Actual values may vary based on experimental conditions.
Experimental Protocols
Detailed Protocol: Fluo-4 AM Calcium Assay with SLIGKV-NH2
This protocol outlines a general procedure for measuring intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM in a 96-well plate format.
Materials:
-
Cells expressing MRGPRX2 and/or PAR2
-
96-well black, clear-bottom cell culture plates
-
SLIGKV-NH2 peptide
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Calcium ionophore (e.g., Ionomycin) as a positive control
-
Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in your physiological buffer (e.g., HBSS). The final concentration of Fluo-4 AM is typically 2-5 µM.
-
Optionally, include Pluronic F-127 (0.02%) to facilitate dye loading and probenecid (1-2.5 mM) to inhibit dye leakage.
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Cell Washing:
-
Gently remove the dye loading solution.
-
Wash the cells once or twice with 100 µL of fresh, pre-warmed physiological buffer to remove any extracellular dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a dilution series of SLIGKV-NH2 in the physiological buffer at a concentration that is 2X to 5X the final desired concentration.
-
Place the cell plate into the fluorescence plate reader.
-
Set the reader to record fluorescence at Ex/Em = 490/525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the SLIGKV-NH2 dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the calcium transient.
-
As a positive control, at the end of the experiment, add a saturating concentration of a calcium ionophore like Ionomycin to determine the maximum fluorescence response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at any given time and F0 is the baseline fluorescence.
-
Plot the peak fluorescence response against the logarithm of the SLIGKV-NH2 concentration to generate a dose-response curve and calculate the EC50 value.
-
Mandatory Visualizations
Caption: SLIGKV-NH2 signaling pathway for calcium mobilization.
Caption: Experimental workflow for a calcium assay.
Caption: Troubleshooting guide for calcium assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low signal upon SLIGKV-NH2 addition | 1. Low or no receptor expression on cells. 2. SLIGKV-NH2 peptide is inactive or at too low a concentration. 3. Inefficient loading of the calcium indicator dye. 4. Cells are unhealthy or dead. | 1. Verify MRGPRX2/PAR2 expression via qPCR, Western blot, or flow cytometry. 2. Prepare a fresh stock of SLIGKV-NH2 and test a wider, higher concentration range. 3. Optimize dye loading time and concentration. Ensure proper storage and handling of the dye. 4. Check cell viability using a method like Trypan Blue exclusion. Ensure proper cell culture maintenance. |
| High background fluorescence before stimulation | 1. Incomplete removal of extracellular dye. 2. Dye concentration is too high, leading to compartmentalization. 3. Autofluorescence from cell culture medium or plate. | 1. Increase the number and volume of wash steps after dye loading. 2. Perform a titration to find the lowest effective dye concentration. 3. Use phenol (B47542) red-free medium for the assay. Ensure the use of plates designed for fluorescence assays. |
| Poor signal-to-noise ratio | 1. Low cell number per well. 2. Suboptimal instrument settings. 3. Leakage of the dye from the cells. 4. Calcium indicator with inappropriate Kd for the expected calcium concentration. | 1. Increase the cell seeding density. 2. Optimize the gain and exposure settings on the fluorescence plate reader. 3. Include probenecid in the dye loading and assay buffer to inhibit organic anion transporters. 4. For high calcium concentrations, consider a low-affinity dye. For cytosolic measurements, high-affinity dyes like Fluo-4 are generally suitable. |
| Signal decays very rapidly | 1. Receptor desensitization. 2. Rapid sequestration or extrusion of intracellular calcium. | 1. This can be a natural physiological response. Analyze the peak of the response. 2. Ensure the assay buffer contains calcium to assess store-operated calcium entry (SOCE), which can contribute to a more sustained signal. |
References
- 1. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Preventing PAR-2 Desensitization In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with preventing Protease-Activated Receptor 2 (PAR-2) desensitization in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is PAR-2 receptor desensitization?
A1: PAR-2, a G protein-coupled receptor (GPCR), is activated by proteolytic cleavage of its extracellular domain, which exposes a "tethered ligand" that binds to the receptor and initiates signaling.[1] Desensitization is a process that rapidly terminates this signaling to prevent overstimulation. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC), which phosphorylate the activated receptor.[2] This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G protein, effectively stopping the signal, and target the receptor for internalization.[3][4]
Q2: Why is it important to prevent PAR-2 desensitization in our experiments?
A2: Preventing desensitization is crucial for accurately studying PAR-2 signaling pathways and the effects of agonists or antagonists. If the receptor rapidly desensitizes, the observed cellular responses (e.g., calcium signaling, ERK phosphorylation) will be transient and may not reflect the full potential of the signaling cascade. By inhibiting desensitization, researchers can obtain a more sustained and robust signal, which is often necessary for experimental readouts and for screening potential therapeutic compounds.
Q3: What are the primary molecular players involved in PAR-2 desensitization?
A3: The key molecules driving PAR-2 desensitization are:
-
G protein-coupled receptor kinases (GRKs): A family of serine/threonine kinases that specifically phosphorylate activated GPCRs.[5]
-
Protein Kinase C (PKC): A family of kinases that can also phosphorylate PAR-2, contributing to its desensitization.
-
β-arrestins: Scaffolding proteins that bind to the phosphorylated receptor, sterically hindering G protein coupling and initiating receptor internalization.
Q4: What are the general strategies to prevent PAR-2 desensitization in vitro?
A4: The primary strategies involve targeting the key molecular players:
-
Inhibition of GRKs and PKC: Using small molecule inhibitors to prevent the initial phosphorylation of the receptor.
-
Downregulation of β-arrestins: Using techniques like siRNA to reduce the expression of β-arrestins, thereby preventing their interaction with the phosphorylated receptor.
Troubleshooting Guide
Issue 1: Rapid decay of PAR-2 mediated signal (e.g., calcium flux) after agonist stimulation.
-
Possible Cause: Rapid receptor desensitization.
-
Troubleshooting Steps:
-
Inhibit GRKs: Pre-incubate your cells with a GRK inhibitor before adding the PAR-2 agonist. See Table 1 for recommended inhibitors and starting concentrations.
-
Inhibit PKC: Pre-incubate your cells with a PKC inhibitor. See Table 2 for examples. Note that some studies suggest PKC inhibition can potentiate PAR-2 signaling.
-
Combine Inhibitors: In some cell types, both GRKs and PKC contribute to desensitization. A combination of inhibitors may be more effective.
-
Knockdown β-arrestin: If pharmacological inhibition is not effective or desirable, consider using siRNA to reduce β-arrestin 1 and/or 2 expression.
-
Issue 2: Low or no detectable signal after PAR-2 agonist stimulation, even with desensitization inhibitors.
-
Possible Cause:
-
Low PAR-2 expression in your cell line.
-
Inactive agonist.
-
Problems with the assay itself (e.g., calcium dye loading, antibody for western blot).
-
-
Troubleshooting Steps:
-
Confirm PAR-2 Expression: Verify PAR-2 mRNA or protein expression in your cell line using RT-PCR or Western blot.
-
Validate Agonist Activity: Test the PAR-2 agonist on a well-characterized positive control cell line known to express functional PAR-2.
-
Optimize Assay Conditions:
-
Calcium Flux: Ensure proper loading of the calcium indicator dye (e.g., Fura-2 AM, Indo-1 AM) and check for cell viability. High background fluorescence can be a sign of dye leakage from dead cells.
-
ERK Phosphorylation: Optimize antibody concentrations and incubation times for your Western blot protocol. Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylated state of ERK.
-
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause:
-
Variability in cell culture conditions (e.g., passage number, confluency).
-
Inconsistent inhibitor pre-incubation times or concentrations.
-
Degradation of reagents (agonists, inhibitors).
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent confluency at the time of the experiment.
-
Maintain Consistent Protocols: Precisely control inhibitor pre-incubation times and concentrations. Prepare fresh dilutions of agonists and inhibitors for each experiment.
-
Include Proper Controls: Always include positive and negative controls in every experiment to monitor for variability.
-
Quantitative Data Summary
Table 1: G Protein-Coupled Receptor Kinase (GRK) Inhibitors
| Inhibitor | Target(s) | Typical In Vitro Concentration Range | Reference(s) |
| CMPD101 | GRK2/3 | 10 - 100 nM | |
| Takeda103A | GRK2 | 20 nM | |
| CCG215022 | GRK2, GRK5 | 0.15 - 0.38 µM | |
| GSK180736A | GRK2 | 0.77 µM |
Table 2: Protein Kinase C (PKC) Inhibitors
| Inhibitor | Target(s) | Typical In Vitro Concentration Range | Reference(s) |
| Gö6976 | Conventional PKCs (α, β) | 100 nM - 1 µM | |
| Ro-31-8220 | Pan-PKC | 100 nM - 1 µM | |
| Sotrastaurin | Conventional & Novel PKCs | 1 - 10 nM | |
| Rottlerin | PKCδ | 5 µM |
Experimental Protocols
Protocol 1: Inhibition of PAR-2 Desensitization for Calcium Flux Assay
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM at 1-5 µM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Inhibitor Pre-incubation:
-
Wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add the desired concentration of GRK and/or PKC inhibitor diluted in assay buffer to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the PAR-2 agonist (e.g., Trypsin, SLIGKV-NH2) and immediately begin recording the fluorescence signal for 5-10 minutes. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at ~510 nm.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) over time.
Protocol 2: Inhibition of PAR-2 Desensitization for ERK Phosphorylation Western Blot
-
Cell Culture and Serum Starvation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
-
Inhibitor Pre-incubation:
-
Replace the serum-free medium with fresh medium containing the desired GRK and/or PKC inhibitor or vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the PAR-2 agonist and incubate for the desired time (typically 5-15 minutes for peak ERK phosphorylation).
-
-
Cell Lysis:
-
Place the plate on ice and quickly wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software and express the results as the ratio of phospho-ERK to total ERK.
Visualizations
Caption: PAR-2 Gq-PLC signaling pathway.
Caption: PAR-2 receptor desensitization workflow.
Caption: Workflow for inhibiting PAR-2 desensitization.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of protein kinase C delta (PKC-δ) inhibition on the transcriptome of normal and systemic sclerosis human dermal fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium flux: Indo-1 loading and sample staining procedure for simultaneous measurement of intracellular Ca2+ [protocols.io]
Technical Support Center: Troubleshooting PAR-2 Activation Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low signal issues encountered during Protease-Activated Receptor 2 (PAR-2) activation assays.
Frequently Asked Questions (FAQs)
Q1: What is PAR-2 and how is it activated?
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and other physiological processes.[1][2][3][4] Unlike typical GPCRs that are activated by soluble ligands, PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase.[2][5][6] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which then initiates intracellular signaling cascades.[2][5][6]
Q2: What are the common downstream signaling pathways of PAR-2 activation?
Upon activation, PAR-2 can couple to several G proteins, leading to the activation of multiple downstream signaling pathways. A primary pathway involves coupling to Gαq, which activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[1][7][8] PAR-2 activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9][10]
Q3: Which assays are typically used to measure PAR-2 activation?
Commonly used functional assays to measure PAR-2 activation include:
-
Calcium Mobilization Assays: These assays measure the increase in intracellular calcium concentration upon receptor activation, often using calcium-sensitive fluorescent dyes like Fluo-4 AM.[5][11][12]
-
ERK Phosphorylation Assays: These assays, often performed by Western blotting or ELISA, detect the phosphorylation of ERK1/2 as a downstream indicator of PAR-2 signaling.[9][13]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by PAR-2 signaling pathways. The resulting luminescent or fluorescent signal is proportional to receptor activation.
Troubleshooting Guides for Low Signal
A low or absent signal is a frequent issue in PAR-2 activation assays. The following troubleshooting guides, organized by assay type, address potential causes and provide solutions.
General Issues Affecting All Assay Types
Problem: Weak or no signal across all experimental wells.
| Potential Cause | Recommended Solution |
| Cell Health and Viability | Ensure cells are healthy, within a low passage number, and have high viability (>95%).[14][15] Avoid over-confluency.[14] |
| Cell Seeding Density | Optimize cell seeding density. Too few cells will produce a weak signal, while too many can lead to altered cell health and a reduced assay window.[14][16][17] |
| Reagent Quality and Storage | Use high-quality, fresh reagents.[18][19] Ensure proper storage and handling of all components, especially temperature- and light-sensitive reagents like fluorescent dyes and luciferase substrates.[15][20] Avoid repeated freeze-thaw cycles. |
| Agonist Potency/Concentration | Verify the activity and concentration of the PAR-2 agonist. Prepare fresh dilutions for each experiment. Titrate the agonist to determine the optimal concentration range. |
| Incubation Times and Temperatures | Optimize incubation times for cell plating, agonist stimulation, and signal detection.[15] Ensure all incubations are performed at the recommended temperatures.[14] |
Calcium Mobilization Assays
Problem: Low or no increase in fluorescence signal after agonist addition.
| Potential Cause | Recommended Solution |
| Suboptimal Dye Loading | Ensure the correct concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) is used. Optimize loading time and temperature (e.g., 45-60 minutes at 37°C). The use of Pluronic F-127 can aid in dye dispersal.[5] |
| Dye Leakage | The inclusion of probenecid (B1678239) in the assay buffer can help prevent the leakage of anionic dyes from the cells.[5] |
| Low PAR-2 Expression | Confirm PAR-2 expression in the cell line being used. Consider using a cell line with higher or induced PAR-2 expression. |
| Instrument Settings | Ensure the correct excitation and emission wavelengths for the specific dye are used on the fluorescence plate reader.[5] Optimize the gain setting to maximize the signal-to-noise ratio. |
| Calcium-Free Media | Ensure the assay buffer contains an adequate concentration of calcium, as sustained signaling can depend on extracellular calcium influx. |
ERK Phosphorylation Assays (Western Blot)
Problem: Faint or no p-ERK bands on the Western blot.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal dilutions. |
| Inefficient Protein Transfer | Verify protein transfer by staining the membrane with Ponceau S before blocking. Ensure proper equilibration of the gel and membrane in transfer buffer. |
| Phosphatase Activity | Include phosphatase inhibitors in the cell lysis buffer to prevent the dephosphorylation of ERK.[13][21] |
| Blocking Agent | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background noise.[13] |
| Low Protein Loading | Ensure an adequate amount of protein (typically 20-30 µg) is loaded per lane.[13] |
Reporter Gene Assays
Problem: Low or no luminescence signal.
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the transfection protocol for the specific cell type, including the ratio of DNA to transfection reagent. Use a positive control vector to assess transfection efficiency.[20] |
| Weak Promoter | If possible, use a reporter construct with a stronger promoter driving the reporter gene.[20] |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release the reporter protein. |
| Degraded Luciferase Substrate | Prepare fresh luciferase substrate for each experiment and protect it from light.[15] |
| Incorrect Plate Type | Use opaque, white-walled plates for luminescence assays to maximize the signal.[15] |
Quantitative Data Summary
| Parameter | Typical Values | Cell Line / Assay |
| Optimal Cell Seeding Density (96-well plate) | 40,000 - 50,000 cells/well | HEK-293 for Calcium Flux Assay[5] |
| EC50 for SLIGKV (PAR-2 Agonist) | 1.67 µM | Calcium Flux Assay[1] |
| EC50 for SLIGKV (PAR-2 Agonist) | 4.83 µM | β-arrestin Recruitment Assay[1] |
| EC50 for 2-furoyl-LIGRLO-NH2 (PAR-2 Agonist) | ~0.14 µM | HEK-293 for Calcium Flux Assay[5] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for a human embryonic kidney (HEK-293) cell line stably expressing human PAR-2 and can be modified for other cell types.
Materials:
-
HEK-293 cells expressing human PAR-2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well plates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
PAR-2 agonist (e.g., SLIGKV-NH2)
-
Kinetic fluorescence plate reader
Procedure:
-
Cell Plating: The day before the assay, seed the PAR-2 expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer (e.g., 40,000-50,000 cells/well). Incubate overnight.[5]
-
Dye Loading:
-
Prepare a dye loading solution with Fluo-4 AM (e.g., 2-4 µM) in Assay Buffer.[5]
-
Add Pluronic F-127 (e.g., 0.02%) to aid in dye dispersal.[5] Probenecid can also be added to prevent dye leakage.
-
Aspirate the cell culture medium and wash the cells once with Assay Buffer.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.[5]
-
-
Agonist Preparation: During the dye loading, prepare serial dilutions of the PAR-2 agonist in Assay Buffer in a separate plate.
-
Measurement of Calcium Flux:
-
Set the kinetic fluorescence plate reader to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4.[5]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the agonist, and fluorescence readings should continue to be recorded to measure the change in intracellular calcium.
-
ERK Phosphorylation Assay (Western Blot)
Materials:
-
Cells expressing PAR-2
-
Cell culture medium
-
PAR-2 agonist
-
Ice-cold PBS
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and grow to the desired confluency. Treat with the PAR-2 agonist for the optimized time. Include untreated controls.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.[13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
To normalize the p-ERK signal, the membrane can be stripped and re-probed with an antibody against total ERK.[13]
-
Reporter Gene Assay
Materials:
-
Cells suitable for transfection
-
Reporter plasmid (e.g., with a serum response element driving luciferase)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium
-
PAR-2 agonist
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the experimental reporter plasmid and the control plasmid using an optimized transfection protocol.
-
Cell Plating and Treatment: Plate the transfected cells in an opaque, white-walled 96-well plate. After allowing the cells to adhere and recover, treat them with the PAR-2 agonist.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer. If using a dual-luciferase system, follow the manufacturer's protocol for sequential measurements.
-
Data Normalization: Normalize the experimental reporter signal (e.g., firefly luciferase) to the control reporter signal (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.[22]
Visualizations
Caption: PAR-2 Signaling Pathway leading to Calcium Release and ERK Activation.
Caption: General Experimental Workflow for a PAR-2 Activation Assay.
Caption: Troubleshooting Decision Tree for Low Signal in PAR-2 Assays.
References
- 1. innoprot.com [innoprot.com]
- 2. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 7. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. promegaconnections.com [promegaconnections.com]
- 18. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 19. clpmag.com [clpmag.com]
- 20. goldbio.com [goldbio.com]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
appropriate storage conditions for lyophilized SLIGKV-NH2
Technical Support Center: SLIGKV-NH2
This guide provides detailed information on the appropriate storage, handling, and troubleshooting for the lyophilized peptide SLIGKV-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized SLIGKV-NH2?
For maximum stability, lyophilized SLIGKV-NH2 should be stored at -20°C.[1][2][3] Some sources suggest that for long-term storage of several months to years, a temperature of -80°C is preferable.[4][5][6] Lyophilized peptides are generally stable at room temperature for short periods (weeks to months), but for long-term preservation, colder temperatures are essential.[2][7] The peptide should also be protected from light and moisture.[2][8]
Q2: How should I handle the lyophilized powder upon receipt?
Upon receiving, it is recommended to store the lyophilized peptide at -20°C immediately.[9] Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent moisture condensation, as peptides can be hygroscopic.[2][3][7] When handling the powder, always wear gloves to avoid contamination.[9]
Q3: What is the recommended procedure for reconstituting SLIGKV-NH2?
First, allow the vial of lyophilized peptide to warm to room temperature before opening.[3][10] Briefly centrifuge the vial to ensure all the powder is at the bottom.[11][12] SLIGKV-NH2 is soluble in water up to 1 mg/ml.[1] For reconstitution, use a sterile, slightly acidic buffer (pH 5-7).[3] Add the solvent gently down the side of the vial, avoiding direct contact with the peptide pellet.[10] Gently swirl or vortex the vial to dissolve the peptide.[11][13] Avoid vigorous shaking, which can cause aggregation or degradation.[10][13][14] The solution should be clear and free of particles.[14]
Q4: How should I store the reconstituted SLIGKV-NH2 solution?
Peptide solutions are significantly less stable than their lyophilized form.[3] For short-term storage (less than a week), the solution can be kept at 4°C.[11] For longer-term storage, it is crucial to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or colder.[3][7] This helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3][5] It is advisable to use the solution within a few days, as long-term storage in solution is not recommended.[2]
Q5: What are the signs of peptide degradation?
Signs of degradation in a lyophilized peptide can include changes in color or texture of the powder. For reconstituted peptides, degradation may manifest as cloudiness, precipitation, or a loss of biological activity in your experiments.
Troubleshooting Guide
Problem 1: The lyophilized SLIGKV-NH2 powder appears discolored or clumped.
-
Potential Cause: This could be due to moisture absorption or exposure to light during storage. Peptides are often hygroscopic.[3][7]
-
Solution:
-
Ensure the vial was properly sealed and stored at the recommended temperature (-20°C or -80°C) and protected from light.[1][2][8]
-
Always allow the vial to reach room temperature in a desiccator before opening to prevent condensation.[2][3][7]
-
If you suspect degradation, it is best to use a fresh vial of the peptide for your experiments to ensure reliable results.
-
Problem 2: The reconstituted SLIGKV-NH2 solution is cloudy or contains particles.
-
Potential Cause 1: Incomplete dissolution.
-
Solution 1:
-
Ensure you are using the correct solvent (e.g., sterile water or a recommended buffer).[1][3]
-
Gently vortex or swirl the vial for a longer period.[11][13] Some peptides may take 15-30 minutes to dissolve completely.[10][14]
-
Slight warming or sonication can also aid in dissolving difficult peptides, but excessive heat should be avoided.[7][9]
-
-
Potential Cause 2: The peptide has aggregated or precipitated.
-
Solution 2:
-
This can occur if the peptide concentration is too high or if the wrong solvent is used. SLIGKV-NH2 is soluble in water up to 1 mg/ml.[1]
-
If particles are visible after attempting to dissolve, you can try filtering the solution.[14] However, this may result in a loss of peptide.
-
Consider reconstituting a fresh vial at a lower concentration.
-
Problem 3: I am observing lower than expected biological activity in my assay.
-
Potential Cause 1: Improper storage of the lyophilized peptide.
-
Solution 1: Review the storage conditions. Long-term storage at room temperature or exposure to moisture can reduce peptide activity.[2][7]
-
Potential Cause 2: Degradation of the reconstituted peptide solution.
-
Solution 2:
-
Avoid multiple freeze-thaw cycles by aliquoting the stock solution after reconstitution.[2][3][5]
-
Do not store the peptide in solution for extended periods, even when frozen.[2][7] It is best to use freshly prepared solutions for experiments.
-
Ensure the pH of your storage buffer is between 5 and 7 to prolong stability.[3]
-
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Storage Temperature (Lyophilized) | -20°C (long-term)[1][2][3] or -80°C (extended long-term)[4][5][6] | Stable for weeks to months at room temperature, but colder is better for long-term.[2] |
| Storage Temperature (in Solution) | 4°C (short-term, <1 week)[11]; -20°C or colder (longer-term)[3][7] | Avoid repeated freeze-thaw cycles.[2][3][5] |
| Solubility | Up to 1 mg/ml in water[1] | |
| Recommended Reconstitution Buffer pH | pH 5-7[3] | Slightly acidic conditions can improve stability in solution. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized SLIGKV-NH2
-
Remove the vial of lyophilized SLIGKV-NH2 from the freezer and place it in a desiccator to allow it to equilibrate to room temperature.[2][3][7]
-
Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[11][12]
-
Prepare a sterile, slightly acidic buffer (e.g., PBS at pH 5-7).[3]
-
Using a sterile pipette tip, slowly add the desired volume of the buffer along the side of the vial to achieve the target concentration (not exceeding 1 mg/ml).[1][10]
-
Gently swirl or vortex the vial until the peptide is completely dissolved.[11][13] Avoid vigorous shaking.[10][13][14]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.[14]
-
If not for immediate use, aliquot the solution into single-use vials and store at -20°C or colder.[3][7]
Diagrams
Caption: Troubleshooting workflow for SLIGKV-NH2 storage and handling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. peptide.com [peptide.com]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. The Role of Peptide Storage and Handling in Research - Galway Daily [galwaydaily.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bachem.com [bachem.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 13. uk-peptides.com [uk-peptides.com]
- 14. jpt.com [jpt.com]
Technical Support Center: Impact of Serum on PAR-2 (1-6) (human) Activity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on Protease-Activated Receptor 2 (PAR-2) (1-6) (human) activity in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High background signal or apparent spontaneous PAR-2 activation in control wells (no agonist added).
-
Question: My control cells, cultured in serum-containing medium, are showing a high baseline level of PAR-2 activity even before I add the PAR-2 (1-6) agonist. Why is this happening and how can I fix it?
-
Answer: This is a common issue when working with PAR-2 expressing cells in the presence of serum. The high background is likely due to the presence of endogenous proteases in the serum that can cleave and activate PAR-2.
Possible Causes and Solutions:
-
Serum Proteases: Standard cell culture sera, such as Fetal Bovine Serum (FBS), contain various serine proteases like trypsin-like enzymes and coagulation factors that are known activators of PAR-2.[1] These proteases can cleave the N-terminus of the receptor, exposing the tethered ligand and initiating a signaling cascade, leading to a high background signal.
-
Solution 1: Serum Starvation: Before agonist stimulation, wash the cells with phosphate-buffered saline (PBS) and incubate them in a serum-free medium for a period ranging from a few hours to overnight. This will help to remove exogenous proteases and allow the cell surface receptors to return to a quiescent state.
-
Solution 2: Use Reduced-Serum or Serum-Free Medium: If your cells can be maintained in a reduced-serum (e.g., 1-2%) or serum-free medium, this is the most effective way to eliminate background activation from serum proteases. There are two main approaches for transitioning cells to serum-free medium: direct adaptation and sequential adaptation. Sequential adaptation, where the serum concentration is gradually decreased over several passages, is generally less harsh on the cells.
-
Solution 3: Heat Inactivation of Serum: Heat-inactivating the serum (typically at 56°C for 30 minutes) is a common practice to inactivate complement proteins.[2][3] While this may reduce the activity of some heat-labile proteases, it may not eliminate all protease activity that can activate PAR-2. Therefore, this method might not be completely effective in reducing background PAR-2 activation. Prolonged heating can also destroy essential growth factors.[2]
-
Solution 4: Use of Protease Inhibitors: While not always ideal as it can interfere with other cellular processes, the addition of a broad-spectrum serine protease inhibitor to the culture medium during the assay (but not during routine culture) could be considered. However, this should be carefully validated to ensure it doesn't interfere with the assay itself or cell viability.
-
-
Issue 2: Inconsistent or non-reproducible results with PAR-2 (1-6) agonist in serum-containing medium.
-
Question: I am getting variable EC50 values for my PAR-2 (1-6) peptide agonist when I repeat the experiment using different batches of serum. What could be the cause and how do I improve reproducibility?
-
Answer: Variability in experimental results when using serum is a well-documented issue in cell culture.
Possible Causes and Solutions:
-
Batch-to-Batch Variation in Serum: Serum is a complex biological mixture, and its composition, including the levels of proteases, growth factors, and hormones, can vary significantly from one batch to another. This variation can alter the cellular response to the PAR-2 agonist.
-
Solution 1: Pre-screen and Reserve a Large Batch of Serum: Before starting a long series of experiments, it is highly recommended to test several different lots of serum and select one that gives the lowest background and the most consistent results. Once a suitable batch is identified, purchase a large quantity to ensure consistency throughout your study.
-
Solution 2: Transition to a Chemically Defined, Serum-Free Medium: The most robust solution for ensuring reproducibility is to adapt your cells to a serum-free, chemically defined medium. This eliminates the variability associated with serum.
-
-
Degradation of the Peptide Agonist: Serum contains peptidases that can degrade the PAR-2 (1-6) peptide agonist, reducing its effective concentration and leading to inconsistent results.
-
Solution: Minimize Incubation Time: Reduce the incubation time of the peptide agonist with the cells in serum-containing medium as much as possible to minimize degradation. Alternatively, perform the assay in a serum-free medium.
-
-
Issue 3: Lower than expected potency of PAR-2 (1-6) agonist in the presence of serum.
-
Question: The EC50 of my PAR-2 (1-6) agonist is much higher (i.e., less potent) in my experiments with serum-containing medium compared to what is reported in the literature for serum-free conditions. Why is this?
-
Answer: A decrease in the apparent potency of your peptide agonist in the presence of serum is likely due to a combination of factors.
Possible Causes and Solutions:
-
Peptide Degradation: As mentioned previously, peptidases in the serum can degrade the PAR-2 (1-6) agonist, so a higher concentration is required to achieve the same level of receptor activation.
-
Solution: Perform the experiment in serum-free medium or for a shorter duration.
-
-
Protein Binding: The peptide agonist may bind to abundant proteins in the serum, such as albumin, reducing its free concentration available to interact with the PAR-2 receptor.
-
Solution: This is an inherent issue with using serum. Characterizing the potency in both serum-free and serum-containing conditions can help to understand the impact of serum on your specific peptide.
-
-
Receptor Desensitization: Continuous low-level activation of PAR-2 by serum proteases can lead to receptor desensitization and internalization, making the cells less responsive to subsequent stimulation with the peptide agonist.
-
Solution: A period of serum starvation before the experiment can help to resensitize the receptors.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason to avoid serum when studying PAR-2 activation with a peptide agonist?
A1: The primary reason is to avoid the confounding effects of proteases present in the serum. These proteases can activate PAR-2 independently, leading to high background signals, receptor desensitization, and overall variability in the experimental results. This makes it difficult to accurately determine the specific activity of the peptide agonist.
Q2: Can I use heat-inactivated serum to reduce background PAR-2 activation?
A2: Heat inactivation (56°C for 30 minutes) is primarily used to inactivate the complement system.[2][3] While it may reduce the activity of some heat-labile proteases, it is not guaranteed to eliminate all proteases that can activate PAR-2. Therefore, while it may offer some benefit, it is not a complete solution for eliminating serum-induced PAR-2 activation.
Q3: My cells require serum to be healthy. How can I perform a PAR-2 agonist assay?
A3: If your cells cannot tolerate a completely serum-free environment for the duration of the assay, you can try a serum-reduction and starvation protocol. Culture the cells in their regular serum-containing growth medium. Before the experiment, wash the cells and switch to a low-serum (e.g., 0.1-1%) or serum-free assay medium for a few hours. This often provides a good balance between maintaining cell health and reducing serum-related interference.
Q4: How does serum affect the EC50 of a PAR-2 peptide agonist?
A4: While direct comparative studies are limited, it is expected that the EC50 of a PAR-2 peptide agonist will be higher (indicating lower potency) in the presence of serum. This is due to potential peptide degradation by serum peptidases and binding of the peptide to serum proteins, which reduces its bioavailable concentration.
Q5: Are there alternatives to using serum for cell culture in PAR-2 studies?
A5: Yes, there are several commercially available serum-free and chemically defined media formulations. Adapting your cells to grow in such media is the best way to eliminate the variability and interference associated with serum.
Data Presentation
Table 1: Reported EC50 Values for PAR-2 Agonists in Different Cell Types and Conditions
| Agonist | Cell Type | Assay Condition | Reported EC50 | Reference |
| PAR39–44 (SLIGRL) | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | ~30 µM | [4] |
| 2f-LIGRLO-NH2 (2F) | Human Kidney Tubular Epithelial Cells (HTEC) | Serum-free | 0.3 - 1.4 µM | [5] |
| 2at-LIGRL-PEG3-Hdc | Mouse Tracheal Epithelial (MTE) cells | Minimal culture medium | 1.4 nM | [6] |
| 2at-LIGR-PEG3-Hdc | Mouse Tracheal Epithelial (MTE) cells | Minimal culture medium | 2.1 nM | [6] |
| Small Molecule Agonist 14 | CHO-hPAR2 cells | Not specified | 33 nM | [7] |
Note: The EC50 values can vary significantly depending on the cell line, the specific agonist used, and the assay conditions.
Experimental Protocols
Generalized Protocol for Assessing PAR-2 (1-6) Agonist Activity
This protocol provides a general framework. Specific parameters such as cell seeding density, incubation times, and agonist concentrations should be optimized for your specific cell line and experimental setup.
-
Cell Seeding:
-
Seed PAR-2 expressing cells in a suitable multi-well plate (e.g., 96-well plate for calcium flux assays) at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture the cells in their standard growth medium containing serum.
-
-
Serum Starvation (Recommended):
-
On the day of the experiment, gently aspirate the growth medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add serum-free medium to the wells and incubate for at least 2-4 hours at 37°C. For some cell types, overnight starvation may be necessary and tolerated.
-
-
Agonist Preparation:
-
Prepare a stock solution of the PAR-2 (1-6) human peptide agonist in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a serial dilution of the agonist in the appropriate serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Assay Performance (Example: Calcium Flux Assay):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in the serum-free assay buffer.
-
After dye loading and a wash step, add the different concentrations of the PAR-2 (1-6) agonist to the wells.
-
Immediately measure the change in fluorescence using a plate reader equipped for kinetic reading. The signal is typically monitored for 1-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
To specifically investigate the impact of serum:
-
Run parallel experiments where the agonist dilutions and the assay are performed in a medium containing a specific concentration of serum (e.g., 2%, 5%, or 10%).
-
Compare the dose-response curves and the calculated EC50 values between the serum-free and serum-containing conditions.
Mandatory Visualization
Caption: Canonical PAR-2 signaling pathway initiated by proteolytic cleavage or agonist binding.
Caption: Workflow for comparing PAR-2 agonist activity in serum-free vs. serum-containing media.
References
- 1. Serine proteases and protease-activated receptor 2 mediate the proinflammatory and algesic actions of diverse stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosera.com [biosera.com]
- 3. Heat-Inactivation of Fetal and Newborn Sera Did Not Impair the Expansion and Scaffold Engineering Potentials of Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Evaluation of Small Peptidomimetic Ligands to Protease-Activated Receptor-2 (PAR2) through the Use of Lipid Tethering | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Peptide Agonist Specificity
Welcome to the technical support center for peptide agonist research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate non-specific effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a response in my negative control cells that don't express the target receptor. What could be the cause?
This is a classic sign of non-specific effects. Potential causes include:
-
Peptide Adsorption: Peptides can non-specifically adsorb to plasticware, such as pipette tips and microplates, leading to inaccurate concentrations and carryover.[1][2]
-
Off-Target Binding: The peptide agonist may be interacting with other receptors or proteins present on the surface of your control cells.[3] Peptide hormones naturally have high receptor potency and selectivity, but modifications can sometimes lead to off-target interactions.[4]
-
Hydrophobic and Electrostatic Interactions: The peptide may be interacting with the cell membrane or other surface proteins through non-specific hydrophobic or charge-based interactions.[5]
Q2: How can I reduce non-specific binding of my peptide agonist in in-vitro assays?
Several strategies can be employed to minimize non-specific binding:
-
Optimize Buffer Conditions:
-
Adjust pH: Modifying the buffer pH to be near the isoelectric point of your peptide can reduce charge-based non-specific binding.
-
Increase Salt Concentration: Higher salt concentrations (e.g., NaCl) can shield electrostatic interactions between the peptide and other surfaces.
-
-
Use Blocking Agents: Adding a blocking protein like Bovine Serum Albumin (BSA) to your buffer can help prevent the peptide from adsorbing to surfaces and engaging in non-specific protein-protein interactions. A typical concentration is 1% BSA, but this may need optimization.
-
Include Surfactants: For peptides prone to hydrophobic interactions, adding a low concentration of a non-ionic surfactant, such as Tween-20, can be beneficial.
-
Proper Solubilization: Ensuring your peptide is properly dissolved is a critical first step to prevent aggregation and non-specific interactions.
Q3: What are some key control experiments to validate the specificity of my peptide agonist?
To rigorously demonstrate the specificity of your peptide agonist, consider the following control experiments:
-
Negative Control Cell Line: Use a cell line that does not endogenously express the target receptor or a knockout cell line.
-
Competitive Binding Assays: Perform binding assays with a known selective antagonist for the target receptor. The antagonist should block the binding of your peptide agonist in a concentration-dependent manner.
-
Receptor Panel Screening: Screen your peptide agonist against a panel of related receptors (e.g., other GPCRs) to identify potential off-target interactions.
-
Alanine (B10760859) Scanning Mutagenesis: Systematically replace each amino acid in your peptide with alanine to identify key residues for on-target activity versus off-target effects.
Troubleshooting Guides
Issue: High background signal in functional assays (e.g., cAMP, Calcium Flux).
This can be caused by non-specific activation of signaling pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Mitigation Strategies for Non-Specific Peptide Effects:
-
Buffer Optimization: Refer to the strategies in Q2 (adjust pH, increase salt, add BSA/surfactants).
-
Peptide Purity Check: Ensure the purity of your peptide stock using techniques like HPLC-MS. Impurities could be causing the non-specific effects.
-
Dose-Response in Control Cells: Perform a dose-response curve in your negative control cells to determine the concentration at which non-specific effects become apparent.
Issue: Inconsistent results and poor reproducibility.
Poor reproducibility is often linked to non-specific adsorption of the peptide to labware.
Experimental Protocol to Test for Adsorption:
-
Prepare a stock solution of your peptide in the desired assay buffer.
-
Take an initial sample for concentration measurement (e.g., via HPLC or a fluorescently labeled peptide).
-
Incubate the peptide solution in the type of microplate and pipette tips used in your experiment for a set period (e.g., 1-2 hours) at the experimental temperature.
-
After incubation, take another sample from the solution and measure the concentration.
-
A significant drop in concentration indicates adsorption to the labware.
Solutions for Peptide Adsorption:
-
Use low-retention pipette tips and non-treated polypropylene (B1209903) plates.
-
Include BSA or a non-ionic surfactant in your buffers to coat the surfaces and prevent peptide sticking.
-
Prepare fresh dilutions of the peptide immediately before use.
Data Presentation
Table 1: Example EC50 Values for On-Target vs. Off-Target Receptors
This table illustrates how to present data to demonstrate specificity. A potent agonist will have a low EC50 for the target receptor and a much higher EC50 (or no activity) for off-target receptors.
| Peptide Agonist | Target Receptor | On-Target EC50 (nM) | Off-Target Receptor | Off-Target EC50 (nM) | Selectivity (Off-Target/On-Target) |
| Peptide X | GLP-1R | 1.5 | GLP-2R | >10,000 | >6667 |
| Peptide Y | SCTR | 5.2 | GLP-1R | 8,500 | 1635 |
| Peptide Z | GIPR | 0.8 | GLP-1R | >10,000 | >12500 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Buffer Additives on Non-Specific Binding
This table demonstrates how to quantify the reduction in non-specific binding with different buffer additives.
| Condition | Analyte Concentration (nM) | Observed Response in Negative Control (RU) | % Reduction in Non-Specific Binding |
| Standard Buffer | 100 | 150 | - |
| + 0.1% BSA | 100 | 45 | 70% |
| + 0.05% Tween-20 | 100 | 60 | 60% |
| + 0.1% BSA + 0.05% Tween-20 | 100 | 20 | 86.7% |
RU = Response Units, hypothetical data from an SPR experiment.
Signaling Pathways and Experimental Workflows
Canonical GPCR Signaling and Off-Target Interference
Peptide agonists typically activate G-protein-coupled receptors (GPCRs), leading to downstream signaling cascades like cAMP production or β-arrestin recruitment. Non-specific interactions can interfere with these pathways.
Caption: Specific vs. Non-Specific Signaling Pathways.
Experimental Workflow for Validating Peptide Specificity
This workflow outlines the steps to confirm that your peptide agonist is acting specifically on its intended target.
Caption: Workflow for experimental validation of specificity.
References
- 1. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
Validation & Comparative
A Comparative Analysis of PAR-2 Agonist Peptides: Human PAR-2 (1-6) vs. SLIGRL-NH2
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potency of two common peptide agonists for Protease-Activated Receptor 2 (PAR-2): PAR-2 (1-6) (human), with the amino acid sequence SLIGKV-NH2, and the murine/rat equivalent, SLIGRL-NH2. This document summarizes their performance in activating human PAR-2, supported by experimental data, and outlines the methodologies used for their evaluation.
Protease-Activated Receptor 2 is a G protein-coupled receptor that plays a significant role in inflammation, pain, and other physiological processes. It is activated by the proteolytic cleavage of its extracellular N-terminus, which exposes a tethered ligand that binds to the receptor and initiates signaling. Synthetic peptides that mimic this tethered ligand, such as SLIGKV-NH2 and SLIGRL-NH2, are invaluable tools for studying PAR-2 function.
Potency Comparison at Human PAR-2
The primary measure of agonist potency is the half-maximal effective concentration (EC50), which indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Binding affinity, represented by the inhibition constant (Ki), also provides insight into the interaction between the ligand and the receptor.
A key study directly compared the binding affinity of both the human (SLIGKV-NH2) and the mouse/rat (SLIGRL-NH2) peptide sequences to the human PAR-2. The results indicate that the rodent sequence, SLIGRL-NH2, exhibits a higher affinity for the human receptor.
| Agonist | Peptide Sequence | Receptor | Assay Type | Ki (μM)[1] | EC50 (μM)[1] |
| PAR-2 (1-6) (human) | SLIGKV-NH2 | Human PAR-2 | Competition Binding | 9.6 ± 2.0 | 1.8 ± 0.3 |
| SLIGRL-NH2 | SLIGRL-NH2 | Human PAR-2 | Competition Binding | 3.5 ± 0.9 | 0.9 ± 0.1 |
Note: The EC50 values in the table are from a calcium mobilization assay performed in the same cell line as the binding assay[1]. The lower Ki and EC50 values for SLIGRL-NH2 indicate its higher binding affinity and greater potency at the human PAR-2 compared to the endogenous human sequence, SLIGKV-NH2.
PAR-2 Signaling Pathway
Activation of PAR-2 by an agonist peptide like SLIGKV-NH2 or SLIGRL-NH2 primarily initiates a signaling cascade through the coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger that mediates various cellular responses.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competition Binding Assay[1]
This assay determines the binding affinity of a ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Cell Line: NCTC2544 cells stably expressing human PAR-2.
-
Radioligand: [3H]2-furoyl-LIGRL-NH2, a high-affinity PAR-2 agonist.
-
Procedure:
-
Cells are cultured to confluence in 96-well plates.
-
On the day of the assay, the culture medium is replaced with a binding buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
A fixed concentration of the radioligand is added to each well.
-
Increasing concentrations of the unlabeled competitor peptides (SLIGKV-NH2 or SLIGRL-NH2) are added to the wells.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The cells are washed to remove unbound radioligand.
-
The amount of bound radioactivity in each well is determined by liquid scintillation counting.
-
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay[1]
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: NCTC2544 cells stably expressing human PAR-2.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Procedure:
-
Cells are seeded in black, clear-bottom 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive dye for a specific period at 37°C.
-
After incubation, the cells are washed to remove excess dye.
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
Varying concentrations of the PAR-2 agonist peptides are added to the wells.
-
The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured over time.
-
-
Data Analysis: The peak fluorescence response for each agonist concentration is determined. The data are then plotted as the response versus the log of the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.
References
A Head-to-Head Comparison of PAR2 Agonists: SLIGKV-NH2 versus 2-furoyl-LIGRLO-NH2 in Receptor Activation
A comprehensive analysis of two key peptide agonists for Protease-Activated Receptor 2 (PAR2), detailing their comparative efficacy, potency, and signaling mechanisms. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies to effectively utilize these tools in the study of PAR2-mediated physiological and pathological processes.
Protease-Activated Receptor 2 (PAR2), a member of the G protein-coupled receptor (GPCR) family, plays a critical role in a myriad of biological functions, including inflammation, pain perception, and cellular proliferation. Activation of PAR2 is initiated by the proteolytic cleavage of its N-terminal domain, unmasking a tethered ligand that binds to the receptor and triggers downstream signaling. Synthetic peptides that mimic this tethered ligand are invaluable tools for elucidating the complex signaling pathways governed by PAR2.
This guide presents a detailed comparison of two widely used PAR2 peptide agonists: SLIGKV-NH2, which corresponds to the tethered ligand sequence of human PAR2, and 2-furoyl-LIGRLO-NH2, a synthetic analog designed for enhanced potency. We provide a quantitative comparison of their performance in key in vitro assays, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Performance Comparison
The following table summarizes the comparative binding affinities and functional potencies of SLIGKV-NH2 and 2-furoyl-LIGRLO-NH2 in activating PAR2. The data, derived from studies on NCTC2544 cells expressing human PAR2, highlights the significantly greater potency of the synthetic agonist 2-furoyl-LIGRLO-NH2.[1]
| Agonist | Binding Affinity (Ki) | Calcium Mobilization (EC50) |
| SLIGKV-NH2 | 9.64 μM | 0.075 μM |
| 2-furoyl-LIGRLO-NH2 | 0.112 μM | 0.005 μM |
Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
PAR2 Signaling Pathways
Upon activation by agonists such as SLIGKV-NH2 or 2-furoyl-LIGRLO-NH2, PAR2 initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gαq, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular responses. Concurrently, PAR2 activation can also lead to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.
Figure 1: PAR2 signaling pathways leading to calcium release and ERK phosphorylation.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the reproducible comparison of PAR2 agonists.
Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following PAR2 activation, a direct measure of Gq-mediated signaling.
Figure 2: Experimental workflow for the calcium mobilization assay.
Procedure:
-
Cell Culture: Plate PAR2-expressing cells (e.g., HEK293 or HT-29) in a 96-well black, clear-bottom microplate and culture overnight.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for 30-60 minutes.
-
Agonist Preparation: Prepare serial dilutions of SLIGKV-NH2 and 2-furoyl-LIGRLO-NH2 in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure baseline fluorescence, then inject the agonist solutions and immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) for 2-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.[1][2]
β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin to the activated PAR2, a key event in receptor desensitization and G protein-independent signaling.
Figure 3: Experimental workflow for the β-arrestin recruitment assay.
Procedure:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding for a tagged PAR2 and a tagged β-arrestin (e.g., using enzyme fragment complementation, BRET, or FRET systems).
-
Cell Plating: Plate the transfected cells in a suitable microplate.
-
Agonist Stimulation: Add serial dilutions of the PAR2 agonists to the cells and incubate for a predetermined time (e.g., 60-90 minutes).
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence resonance energy transfer).
-
Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[3][4]
ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of PAR2 activation through the MAPK pathway.
Figure 4: Experimental workflow for the ERK1/2 phosphorylation assay.
Procedure (Western Blot):
-
Cell Culture and Stimulation: Culture PAR2-expressing cells to near confluence and then serum-starve overnight. Stimulate the cells with different concentrations of SLIGKV-NH2 or 2-furoyl-LIGRLO-NH2 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with appropriate secondary antibodies.
-
Signal Detection and Analysis: Detect the protein bands using a chemiluminescence or fluorescence imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.[5][6]
Conclusion
The data and protocols presented in this guide provide a robust framework for the comparative analysis of SLIGKV-NH2 and 2-furoyl-LIGRLO-NH2 in the context of PAR2 activation. The synthetic agonist, 2-furoyl-LIGRLO-NH2, demonstrates significantly higher potency in both binding and functional assays, making it a valuable tool for studies requiring robust receptor activation at lower concentrations.[1][7][8] In contrast, SLIGKV-NH2, as the endogenous tethered ligand sequence, remains a crucial reagent for studies aiming to mimic the physiological activation of human PAR2. The choice of agonist will ultimately depend on the specific experimental goals and the desired level of receptor stimulation. By employing standardized experimental protocols, researchers can ensure the generation of reliable and reproducible data, thereby advancing our understanding of the multifaceted roles of PAR2 in health and disease.
References
- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unsung Hero of Reproducibility: A Comparative Guide to VKGILS-NH2 as a Negative Control for SLIGKV-NH2
For researchers, scientists, and drug development professionals, the integrity of experimental findings hinges on the use of appropriate controls. In the study of Protease-Activated Receptor 2 (PAR2), the agonist peptide SLIGKV-NH2 is a widely used tool. This guide provides a comprehensive comparison of SLIGKV-NH2 with its inactive analogue, VKGILS-NH2, establishing the latter's crucial role as a negative control for ensuring the specificity of experimental results.
SLIGKV-NH2 is a synthetic hexapeptide that corresponds to the tethered ligand sequence of human PAR2, which is unmasked by proteolytic cleavage. Its binding to PAR2 initiates a cascade of intracellular signaling events, making it a potent agonist for studying the receptor's function in inflammation, pain, and various other physiological and pathological processes. To validate that the observed effects are specifically mediated by PAR2 activation, a reliable negative control is indispensable. VKGILS-NH2, a peptide with the reversed amino acid sequence of SLIGKV-NH2, serves this critical function. Due to its altered sequence, VKGILS-NH2 is unable to bind and activate the PAR2 receptor, thus providing a baseline to which the activity of SLIGKV-NH2 can be compared.
Comparative Analysis of Biological Activity
Experimental data consistently demonstrates the efficacy of SLIGKV-NH2 in activating PAR2-mediated signaling, while VKGILS-NH2 remains inert. This differential activity is the cornerstone of its use as a negative control. The following tables summarize the quantitative data from key experimental assays that highlight the specific agonist activity of SLIGKV-NH2 and the lack thereof by VKGILS-NH2.
Interleukin-8 (IL-8) Release in A549 Cells
In a study investigating the inflammatory response mediated by PAR2 activation, the ability of SLIGKV-NH2 and VKGILS-NH2 to induce the release of the pro-inflammatory cytokine IL-8 from A549 human lung carcinoma cells was assessed. The results clearly show a time- and concentration-dependent increase in IL-8 release upon stimulation with SLIGKV-NH2, whereas VKGILS-NH2 had no significant effect at any of the tested concentrations or time points.
| Peptide (Concentration) | Time (hours) | Mean IL-8 Release (pg/mL) ± SE |
| Vehicle Control | 2 | 50 ± 5 |
| 8 | 60 ± 7 | |
| 16 | 75 ± 8 | |
| SLIGKV-NH2 (100 µM) | 2 | 150 ± 15 |
| 8 | 250 ± 20 | |
| 16 | 400 ± 30* | |
| VKGILS-NH2 (100 µM) | 2 | 55 ± 6 |
| 8 | 62 ± 8 | |
| 16 | 78 ± 9 |
*P < 0.05 compared with the response to medium alone control and the corresponding reverse peptide at the same concentration.
Vasodilation in Human Forearm Resistance Vessels
A clinical study demonstrated the in vivo effects of SLIGKV-NH2 and VKGILS-NH2 on blood flow. SLIGKV-NH2 was shown to trigger a dose-dependent vasodilation, indicating its activity on vascular PAR2. In contrast, VKGILS-NH2 did not produce any significant change in blood flow, confirming its lack of in vivo PAR2 agonist activity.
| Peptide | Dose | Change in Forearm Blood Flow (%) |
| SLIGKV-NH2 | Low | Increased |
| High | Significantly Increased | |
| VKGILS-NH2 | Low | No significant effect |
| High | No significant effect |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental designs used to compare these peptides, the following diagrams illustrate the PAR2 signaling pathway and a typical experimental workflow.
Caption: PAR2 activation by SLIGKV-NH2 leads to downstream signaling.
Caption: Workflow for comparing the effects of SLIGKV-NH2 and VKGILS-NH2.
Experimental Protocols
To ensure the reproducibility of results, detailed experimental protocols are essential. The following are methodologies for key assays used to differentiate the activity of SLIGKV-NH2 and VKGILS-NH2.
Interleukin-8 (IL-8) Release Assay
This protocol describes the measurement of IL-8 released from A549 cells following stimulation with PAR2 peptides.
-
Cell Culture: A549 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) in 24-well plates until they reach confluence.
-
Starvation: Prior to stimulation, cells are washed with PBS and incubated in a serum-free medium for 24 hours to reduce basal cytokine release.
-
Peptide Stimulation: The serum-free medium is replaced with fresh medium containing either the vehicle control, SLIGKV-NH2 (at various concentrations, e.g., 1-100 µM), or VKGILS-NH2 (at the same concentrations as SLIGKV-NH2).
-
Incubation: Cells are incubated for different time points (e.g., 2, 8, and 16 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA: The concentration of IL-8 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca²⁺]i) following PAR2 activation, a hallmark of Gq-coupled GPCR signaling.
-
Cell Seeding: PAR2-expressing cells (e.g., HEK293-PAR2) are seeded into a 96-well black, clear-bottom plate and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Baseline Reading: The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken for 10-20 seconds.
-
Peptide Addition: The instrument's injector system automatically adds pre-prepared solutions of SLIGKV-NH2 or VKGILS-NH2 to the wells.
-
Kinetic Reading: Fluorescence intensity is measured every 1-2 seconds for 2-3 minutes to capture the transient increase in intracellular calcium.
ERK1/2 Phosphorylation Assay (Western Blot)
This method quantifies the activation of the MAPK/ERK signaling pathway downstream of PAR2.
-
Cell Treatment: PAR2-expressing cells are grown to near confluence and then serum-starved. The cells are then stimulated with SLIGKV-NH2 or VKGILS-NH2 for a defined period (e.g., 5-15 minutes).
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation.
Unraveling the Selectivity of SLIGKV-NH2: A Comparative Guide to its Cross-Reactivity with Protease-Activated Receptors
For Immediate Release
A comprehensive analysis of the synthetic peptide SLIGKV-NH2 reveals a high degree of selectivity for its primary target, Protease-Activated Receptor 2 (PAR-2), with minimal to no cross-reactivity with other members of the PAR family, including PAR-1, PAR-3, and PAR-4. This guide provides a detailed comparison of the peptide's activity across these receptors, supported by experimental data and protocols, offering valuable insights for researchers and drug development professionals in the fields of inflammation, pain, and thrombosis.
SLIGKV-NH2 is a potent agonist of PAR-2, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes. The selectivity of activating peptides is paramount for their use as research tools and for the development of targeted therapeutics. This guide synthesizes available data to clarify the interaction profile of SLIGKV-NH2.
Quantitative Comparison of SLIGKV-NH2 Activity Across PARs
Experimental evidence, primarily from in vitro cellular assays, demonstrates the preferential activity of SLIGKV-NH2 at PAR-2. The following table summarizes the available quantitative data on the potency of SLIGKV-NH2 and other PAR agonists at their respective receptors.
| Receptor | Agonist | Activity (EC50/Ki) | Reference |
| PAR-2 | SLIGKV-NH2 | Ki = 9.64 µM, IC50 = 10.4 µM | |
| PAR-1 | SLIGKV-NH2 | No activation observed in HEK cells | [1] |
| PAR-1 | TFLLRN-NH2 (PAR-1 agonist) | Weakly competed with a PAR-2 agonist only at high concentrations | |
| PAR-3 | TFRGAP-NH2 (PAR-3 derived peptide) | Activated PAR-2, but with much lower potency than SLIGRL-NH2 | [2] |
| PAR-4 | SLIGKV-NH2 | No relaxation observed in human coronary arteries (a PAR-4 responsive tissue after inflammatory stimulus) | [3] |
| PAR-4 | GYPGQV-NH2 (PAR-4 agonist) | Did not activate PAR-1 or PAR-2 |
Key Findings:
-
High Potency at PAR-2: SLIGKV-NH2 consistently demonstrates potent activation of PAR-2, with reported Ki and IC50 values in the micromolar range.
-
Negligible PAR-1 Cross-Reactivity: Studies utilizing human embryonic kidney (HEK) cells expressing PAR-1 have shown that SLIGKV-NH2 does not activate this receptor.[1] Furthermore, while the PAR-1 selective agonist TFLLRN-NH2 can interact with PAR-2, it is only at high concentrations, indicating a low potential for cross-reactivity in the reverse direction.
-
Limited Interaction with PAR-3: While peptides derived from the tethered ligand of PAR-3 have been shown to activate PAR-2, this activation is significantly less potent than that of the selective PAR-2 agonist SLIGRL-NH2.[2] There is no direct evidence to suggest that SLIGKV-NH2 activates PAR-3.
-
No Apparent PAR-4 Cross-Reactivity: In tissues where PAR-4 activation elicits a functional response, such as human coronary arteries after treatment with inflammatory stimuli, SLIGKV-NH2 failed to produce a similar effect.[3] This, combined with findings that PAR-4 selective agonists do not activate PAR-2, strongly suggests a lack of cross-reactivity.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of PAR activation, it is essential to visualize the downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for PAR-1, PAR-2, and PAR-4, as well as a typical experimental workflow for assessing receptor activation.
Caption: Simplified signaling pathways of PAR-1, PAR-2, and PAR-4.
Caption: General workflow for a calcium mobilization assay.
Experimental Protocols
A common method to assess the activity and selectivity of PAR agonists is the intracellular calcium mobilization assay . This assay measures the increase in intracellular calcium concentration, a key second messenger in PAR signaling, upon receptor activation.
Objective: To determine the potency (EC50) of SLIGKV-NH2 and other PAR agonists at PAR-1, PAR-2, PAR-3, and PAR-4.
Materials:
-
Cell lines individually expressing human PAR-1, PAR-2, PAR-3, or PAR-4 (e.g., HEK293 or CHO cells).
-
SLIGKV-NH2 and other specific PAR agonists (e.g., TFLLRN-NH2 for PAR-1, AYPGKF-NH2 for PAR-4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Seed the PAR-expressing cells into 96-well black-walled, clear-bottom plates and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye solution in the dark at 37°C for 30-60 minutes.
-
Agonist Preparation: Prepare serial dilutions of SLIGKV-NH2 and control agonists in the assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Agonist Addition: Add the different concentrations of the agonists to the respective wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the response against the logarithm of the agonist concentration and fit the data using a non-linear regression to determine the EC50 value for each agonist at each receptor.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tethered ligand-derived peptides of proteinase-activated receptor 3 (PAR3) activate PAR1 and PAR2 in Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased expression of protease-activated receptor-2 (PAR2) and PAR4 in human coronary artery by inflammatory stimuli unveils endothelium-dependent relaxations to PAR2 and PAR4 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PAR-2 Antagonists for Blocking SLIGKV-NH2 Induced Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Protease-Activated Receptor 2 (PAR-2) antagonists in blocking signaling induced by the synthetic peptide agonist SLIGKV-NH2, a key tool for studying PAR-2 activation. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for selecting the appropriate antagonist for your research needs.
Introduction to PAR-2 and SLIGKV-NH2
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and various other physiological and pathological processes.[1][2] It is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, which exposes a tethered ligand sequence (SLIGKV in humans) that binds to and activates the receptor.[1][2] The synthetic peptide SLIGKV-NH2 mimics this tethered ligand, providing a specific and reproducible way to activate PAR-2 and study its downstream signaling pathways.
Key PAR-2 Antagonists
Several antagonists have been developed to block PAR-2 signaling. This guide focuses on a comparative analysis of some of the most well-characterized antagonists: FSLLRY-NH2 , GB88 , and C391 .
Quantitative Comparison of Antagonist Efficacy
The following tables summarize the quantitative data on the efficacy of these antagonists in blocking PAR-2 activation. The data is primarily focused on their ability to inhibit intracellular calcium mobilization, a key downstream event of PAR-2 activation by agonists like SLIGKV-NH2 and others.
| Antagonist | Agonist | Assay | Cell Line | IC50 / Ki | Reference |
| FSLLRY-NH2 | Trypsin | Calcium Mobilization | KNRK cells | IC50: 50-200 µM | [1] |
| GB88 | 2f-LIGRLO-NH2 | Calcium Mobilization | HT-29 cells | IC50: 560 nM | |
| 2f-LIGRLO-NH2 | Receptor Binding | CHO-hPAR2 cells | Ki: 7.7 µM | ||
| SLIGKV-NH2, etc. | Calcium Mobilization | Various human, rat, and mouse cell types | High nM to low µM range | ||
| C391 | 2-at-LIGRL-NH2 | Calcium Mobilization | 16HBE14o- cells | IC50: 1.30 µM | |
| K-14585 | SLIGKV-induced | Calcium Mobilization | Human keratinocytes | IC50: 1.10 µM | |
| [3H]-2-furoyl-LIGRL-NH2 | Radioligand Binding | Human PAR2 | Ki: 0.63 µM |
Signaling Pathways and Antagonist Effects
Activation of PAR-2 by SLIGKV-NH2 initiates a cascade of intracellular signaling events. The primary antagonists discussed here exhibit distinct effects on these pathways.
PAR-2 Signaling Pathway Induced by SLIGKV-NH2
Caption: SLIGKV-NH2-induced PAR-2 signaling pathway.
Comparative Effects of Antagonists on Signaling Pathways
| Antagonist | Effect on Ca²⁺ Mobilization (Gαq/11 pathway) | Effect on ERK1/2 Phosphorylation (MAPK Pathway) | Other Notable Effects |
| FSLLRY-NH2 | Inhibits | Blocks | Reduces symptoms in a mouse model of dermatophyte-associated itch. |
| GB88 | Potent Antagonist | Agonist (in some cell types) | Biased antagonist; inhibits cytokine release but can activate other pathways. Orally active and shows anti-inflammatory effects in vivo. |
| C391 | Potent Antagonist | Potent Antagonist | Blocks both peptide- and protease-induced PAR-2 activation. Effective in vivo in a model of thermal hyperalgesia. |
| K-14585 | Inhibits | No effect | Only inhibits PAR-2 signaling activated by synthetic peptides, not by trypsin. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Intracellular Calcium Mobilization Assay
This protocol is a standard method for measuring changes in intracellular calcium concentration upon receptor activation.
Caption: Workflow for intracellular calcium mobilization assay.
Protocol:
-
Cell Culture: Plate cells (e.g., HT-29, HEK293 expressing PAR-2) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., 3-5 µM Fura-2 AM) in the same buffer, often containing a mild detergent like Pluronic F-127 to aid dye solubilization.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake and intracellular de-esterification.
-
Washing: Gently wash the cells twice with the buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add the PAR-2 antagonist at various concentrations to the respective wells and incubate for a specified period (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).
-
Agonist Addition: Inject the PAR-2 agonist (e.g., SLIGKV-NH2) into the wells and immediately begin recording the fluorescence changes over time.
-
Data Analysis: Calculate the change in fluorescence ratio over time to determine the intracellular calcium concentration. Determine the IC50 of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the phosphorylation of ERK1/2, a key downstream kinase in the PAR-2 signaling pathway.
Protocol:
-
Cell Culture and Starvation: Grow cells to near confluence in multi-well plates. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-24 hours prior to the experiment.
-
Antagonist Pre-treatment: Pre-incubate the cells with the PAR-2 antagonist at desired concentrations for 30-60 minutes.
-
Agonist Stimulation: Add SLIGKV-NH2 to the wells and incubate for a short period (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize to the total ERK1/2 or a loading control (e.g., GAPDH, β-actin) to determine the relative change in ERK1/2 phosphorylation.
Pro-inflammatory Cytokine Release Assay (ELISA)
This protocol is used to quantify the release of pro-inflammatory cytokines, such as IL-6 and IL-8, from cells following PAR-2 activation.
Protocol:
-
Cell Culture: Plate cells in multi-well plates and grow to confluence.
-
Antagonist Pre-treatment: Pre-incubate the cells with the PAR-2 antagonist for 30-60 minutes.
-
Agonist Stimulation: Add SLIGKV-NH2 and incubate for an extended period (e.g., 6-24 hours) to allow for cytokine synthesis and secretion.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of the cytokine of interest (e.g., IL-6, IL-8, TNF-α) in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the concentration of the cytokine in each sample from the standard curve.
In Vivo Paw Edema Model
This animal model is used to assess the in vivo anti-inflammatory effects of PAR-2 antagonists.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the experimental conditions.
-
Antagonist Administration: Administer the PAR-2 antagonist via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
Induction of Paw Edema: Inject a PAR-2 agonist (e.g., SLIGKV-NH2 or a protease like trypsin) into the plantar surface of the hind paw.
-
Measurement of Paw Volume: Measure the volume of the paw at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume compared to the pre-injection volume. Compare the paw edema in antagonist-treated animals to that in vehicle-treated controls to determine the anti-inflammatory efficacy of the antagonist.
Conclusion
The choice of a PAR-2 antagonist for blocking SLIGKV-NH2-induced signaling depends on the specific experimental goals.
-
FSLLRY-NH2 is a peptide-based antagonist with moderate potency, useful for initial in vitro studies.
-
GB88 is a potent, orally available antagonist with demonstrated in vivo anti-inflammatory activity. However, its biased agonism at the ERK/MAPK pathway in some cellular contexts needs to be considered when interpreting results.
-
C391 emerges as a potent and specific antagonist that blocks multiple key PAR-2 signaling pathways (both Ca²⁺ and MAPK) without exhibiting agonist activity at these pathways. Its effectiveness against both peptide and protease activation, along with its in vivo efficacy, makes it a strong candidate for comprehensive studies of PAR-2 function.
Researchers should carefully consider the specific signaling pathways of interest and the experimental system (in vitro vs. in vivo) when selecting the most appropriate PAR-2 antagonist. This guide provides a foundational comparison to aid in this decision-making process.
References
A Researcher's Guide to Assessing the Specificity of Human PAR-2 (1-6) in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of human PAR-2 (1-6) (SLIGKV-NH2) with other common PAR-2 modulators in key functional assays. It includes detailed experimental protocols and data to help researchers design robust experiments and confidently assess the specificity of their findings.
Comparative Analysis of PAR-2 Ligands
The specificity of PAR-2 (1-6) is best understood when its activity is compared against a panel of other known agonists and antagonists. The choice of comparator ligand can help differentiate between on-target PAR-2 activation, off-target effects, or even biased agonism, where a ligand preferentially activates one signaling pathway over another.
| Ligand Name | Sequence / Chemical Class | Type | Typical Use & Key Characteristics |
| PAR-2 (1-6) (human) | SLIGKV-NH2 | Agonist (Peptide) | Standard tool corresponding to the human tethered ligand; used to elicit canonical PAR-2 responses. |
| PAR-2 (rodent) | SLIGRL-NH2 | Agonist (Peptide) | Corresponds to the rodent tethered ligand sequence; often shows higher affinity than the human sequence in some assays. |
| 2-furoyl-LIGRL-NH2 | Peptidomimetic | Potent Agonist | N-terminal modification significantly increases potency over standard peptides, making it a strong positive control. |
| Trypsin | Serine Protease | Endogenous Activator | A physiological activator that cleaves the N-terminus of PAR-2 to reveal the tethered ligand, mimicking natural activation. |
| AY254 | Isox-Cha-Chg-A-R-NH2 | Biased Agonist (ERK) | A synthetic agonist that demonstrates bias towards the ERK signaling pathway over calcium mobilization. |
| AY77 | Isox-Cha-Chg-NH2 | Biased Agonist (Ca2+) | A synthetic agonist that is biased towards the calcium signaling pathway. |
| C391 | Peptidomimetic | Antagonist | A potent antagonist that blocks multiple PAR-2 signaling pathways, including both Ca2+ and MAPK signaling. |
| GB88 | Peptidomimetic | Biased Antagonist | Selectively inhibits the PAR-2/Gq/Ca2+ signaling pathway while acting as an agonist for other pathways like ERK and Rho. |
| AZ3451 | Benzimidazole | Allosteric Antagonist | A small molecule antagonist that potently inhibits multiple PAR-2 signaling pathways, including Ca2+, IP1, ERK, and β-arrestin. |
Quantitative Data Presentation: Ligand Performance in Functional Assays
Functional assays measuring downstream signaling events are essential for quantifying ligand activity. The most common readouts for PAR-2 activation are intracellular calcium mobilization (a proxy for Gq activation) and ERK1/2 phosphorylation (implicating multiple G protein and β-arrestin pathways). The potency (EC50 for agonists, IC50 for antagonists) of PAR-2 (1-6) should be compared with these alternatives.
| Ligand | Assay Type | Cell Line | Potency (EC50 / IC50) | Reference |
| SLIGKV-NH2 | Calcium Mobilization | NCTC2544-PAR2 | Ki: 9.64 µM | |
| Calcium Mobilization | 1321N1-hPAR2 | pEC50: 5.9 | ||
| SLIGRL-NH2 | Calcium Mobilization | 1321N1-hPAR2 | pIC50: 8.6 | |
| 2-furoyl-LIGRL-NH2 | Calcium Binding | NCTC2544-PAR2 | Ki: 0.0031 µM | |
| AY77 | Calcium Mobilization | CHO-hPAR2 | EC50: 40 nM | |
| ERK1/2 Phosphorylation | CHO-hPAR2 | EC50: 2 µM | ||
| AY254 | Calcium Mobilization | CHO-hPAR2 | EC50: 80 nM | |
| ERK1/2 Phosphorylation | CHO-hPAR2 | EC50: 2 nM | ||
| C391 | Calcium Mobilization (vs. 2-at-LIGRL-NH2) | 16HBE14o- | IC50: 1.30 µM | |
| AZ3451 | Calcium Mobilization (vs. SLIGRL-NH2) | 1321N1-hPAR2 | pIC50: 8.6 | |
| ERK1/2 Phosphorylation (vs. SLIGRL-NH2) | U2OS-hPAR2 | pIC50: 6.4 | ||
| β-arrestin-2 Recruitment (vs. SLIGRL-NH2) | U2OS-hPAR2 | pIC50: 7.1 |
Note: pEC50/pIC50 is the negative logarithm of the molar concentration. A higher value indicates greater potency.
PAR-2 Signaling Pathways
Activation of PAR-2 by agonists like SLIGKV-NH2 initiates multiple intracellular signaling cascades. Understanding these pathways is crucial for selecting appropriate assays and interpreting results. PAR-2 couples to several G protein families (Gq/11, Gi/o, G12/13) and can also signal through G protein-independent mechanisms involving β-arrestins.
-
Gq/11 Pathway: This is the canonical pathway for PAR-2, leading to the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response measured in calcium mobilization assays.
-
MAPK/ERK Pathway: PAR-2 activation leads to the phosphorylation and activation of ERK1/2. This can occur through G protein-dependent pathways (via Gq or Gi) or G protein-independent pathways, where β-arrestin acts as a scaffold for the kinase cascade.
-
Other Pathways: PAR-2 can also couple to G12/13 to activate RhoA and to Gi/o to inhibit adenylyl cyclase, decreasing cAMP levels.
Caption: Key PAR-2 signaling pathways.
Experimental Protocols
Detailed and consistent protocols are the foundation of reliable data. Below are methodologies for two primary functional assays used to assess PAR-2 specificity.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following GPCR activation, typically via the Gq pathway. It is a robust, high-throughput method for assessing agonist potency and antagonist inhibition.
Materials:
-
Cells expressing human PAR-2 (e.g., HEK293, CHO, or endogenous lines like 16HBE14o-).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
PAR-2 (1-6) and other test ligands.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the AM ester dye in anhydrous DMSO and then diluting it in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Compound Preparation: Prepare serial dilutions of PAR-2 (1-6) and other test compounds in Assay Buffer at a concentration that is 4-5x the final desired concentration. For antagonist testing, prepare antagonist dilutions to be added before the agonist.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C or room temperature).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Use the automated injector to add the agonist to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes. The signal will increase rapidly upon calcium release and then slowly decay.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. For antagonists, calculate the IC50 from inhibition curves.
-
Protocol 2: ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream node in many GPCR signaling cascades. It can capture signaling through multiple G protein- and β-arrestin-dependent pathways.
Materials:
-
Cells expressing human PAR-2.
-
96- or 384-well cell culture plates.
-
Serum-free culture medium for starvation.
-
PAR-2 (1-6) and other test ligands.
-
Lysis buffer.
-
Phospho-ERK1/2 assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Procedure:
-
Cell Plating and Starvation:
-
Seed cells into the appropriate microplate.
-
Once cells reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for at least 4 hours (overnight is common) to reduce basal ERK phosphorylation.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of PAR-2 (1-6) and other compounds in serum-free medium.
-
Add the compounds to the starved cells and incubate at 37°C for a predetermined optimal time (typically 5-15 minutes, which should be optimized in a time-course experiment).
-
-
Cell Lysis:
-
Aspirate the stimulation medium.
-
Add the kit-specific lysis buffer to each well and incubate on a shaker for 10-15 minutes at room temperature to ensure complete lysis.
-
-
Detection:
-
Transfer the cell lysate to the detection plate.
-
Add the detection reagents (e.g., HTRF antibodies conjugated to a donor and acceptor) according to the kit manufacturer's protocol.
-
Incubate for the recommended time (e.g., 2 hours to overnight) at room temperature.
-
-
Measurement: Read the plate using a microplate reader compatible with the detection technology (e.g., HTRF-capable reader).
-
Data Analysis:
-
Normalize the data to a positive control (e.g., a saturating concentration of a potent agonist) and a negative control (vehicle).
-
Plot the normalized response against the log of the agonist concentration and fit to a dose-response curve to determine the EC50.
-
Caption: General workflow for cell-based functional assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
literature review of comparative studies on PAR-2 agonists
A Comparative Review of Protease-Activated Receptor-2 (PAR-2) Agonists for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of various Protease-Activated Receptor-2 (PAR-2) agonists, focusing on their in vitro performance and the experimental protocols used for their evaluation. PAR-2, a G-protein coupled receptor (GPCR), is a key player in inflammation, pain, and cancer, making its agonists valuable tools for research and potential therapeutic development.[1]
Comparative In Vitro Potency of PAR-2 Agonists
The potency and efficacy of PAR-2 agonists are typically evaluated through various in vitro assays that measure key downstream signaling events upon receptor activation. The following table summarizes the reported in vitro potency (EC50 or pEC50 values) of several common PAR-2 agonists. Lower EC50 values indicate higher potency.
| Agonist | Receptor Binding Affinity (Ki) | Calcium Mobilization (EC50) | β-arrestin Recruitment (EC50) | ERK1/2 Phosphorylation (EC50) |
| Peptide Agonists | ||||
| SLIGKV-NH2 (human) | Reference | Reference | Reference | Reference |
| SLIGRL-NH2 (rodent) | Higher affinity than SLIGKV-NH2[1] | ~5.9 µM[1] | Potent[1] | Potent[1] |
| 2-furoyl-LIGRLO-NH2 | High Affinity[1] | ~0.84 µM[1][2] | Full agonist[1] | Not specified |
| 2-at-LIGRL-NH2 | Not specified | 1.77 µM[2] | Not specified | Full agonist response[3] |
| 6-an-LIGRL-NH2 | Not specified | 2.60 µM[2] | Not specified | Full agonist response[3] |
| Small Molecule Agonists | ||||
| GB110 | High Affinity | ~7.5 µM[1] | Not specified | Not specified |
| AZ2429 | pKi = 7.2 | pEC50 = 6.78[1] | pEC50 = 7.4[1] | pEC50 = 6.6[1] |
| AC-55541 | Not specified | 200 to 1000 nM[4][5] | Not specified | Not specified |
| AC-264613 | Not specified | 30 to 100 nM[4][5] | Not specified | Not specified |
| Compound 14 | Not specified | 33 nM (in CHO-hPAR2 cells)[6] | Not specified | Not specified |
Key Signaling Pathways of PAR-2 Activation
PAR-2 activation initiates a cascade of intracellular signaling events through coupling to various G proteins and β-arrestin.[7] The diagram below illustrates the primary signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for PAR-2 (1-6) (human)
For researchers, scientists, and drug development professionals, the responsible handling and disposal of synthetic peptides such as PAR-2 (1-6) (human) are critical for maintaining laboratory safety and environmental compliance. Due to the limited availability of specific toxicological data for many research-grade peptides, a precautionary approach is essential.[1] This guide provides a comprehensive framework for the safe management and disposal of PAR-2 (1-6) (human), treating it as a potentially hazardous material to ensure a secure work environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Proper PPE is mandatory when handling research peptides to minimize exposure risk.[2] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[2]
-
Eye Protection: Safety glasses or goggles are necessary to protect against splashes.[2]
-
Lab Coat: A lab coat or protective gown must be worn to shield the skin and clothing.[2]
-
Respiratory Protection: When handling the lyophilized powder form, which can be easily aerosolized, work should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[1][2]
Emergency First Aid: In case of accidental exposure, immediate action is crucial. The following table summarizes first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[2][3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, using an eyewash station. Seek medical attention.[2][3] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting and seek immediate medical attention.[3] |
Experimental Protocol: Decontamination and Disposal
The following protocol outlines a general procedure for the chemical inactivation and disposal of PAR-2 (1-6) (human) waste. This protocol should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.[1][2]
Objective: To safely decontaminate and dispose of PAR-2 (1-6) (human) peptide waste.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Designated hazardous chemical waste containers (leak-proof, clearly labeled)[1]
-
Chemical fume hood
-
10% bleach solution (or 1 M NaOH / 1 M HCl)[5]
-
Neutralizing agent (if using strong acid/base)
-
Inert absorbent material for spills (e.g., sand or vermiculite)[3]
Procedure:
-
Waste Segregation: At the point of generation, segregate all waste contaminated with PAR-2 (1-6) (human). This includes unused peptide, solutions, contaminated pipette tips, vials, gloves, and other consumables.[1][2]
-
Solid Waste Handling:
-
Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container.[1][5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "PAR-2 (1-6) (human)" and the accumulation start date.[3]
-
-
Liquid Waste Decontamination (Chemical Inactivation):
-
Perform this procedure in a chemical fume hood.
-
Carefully add the liquid peptide waste to a 10% bleach solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[5]
-
Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[5]
-
If using a strong acid or base for inactivation, neutralize the solution to a pH between 5.5 and 9.0 after the contact time.[5]
-
Collect the treated liquid in a labeled hazardous liquid waste container. Do not pour down the drain unless explicitly permitted by your institution's EHS office.[2][3]
-
-
Spill Cleanup:
-
In case of a spill, wear appropriate PPE.[3]
-
For liquid spills, cover with an inert absorbent material.[3]
-
For solid spills (powder), carefully sweep to avoid generating dust.[3]
-
Place all cleanup materials into a sealed, labeled hazardous waste container.[3]
-
Decontaminate the spill area with a suitable cleaning agent and wipe it down thoroughly.[3]
-
-
Final Disposal:
Visualizing the Disposal Workflow
The proper disposal of PAR-2 (1-6) (human) follows a structured workflow to ensure safety and compliance at every step.
Caption: Logical workflow for the proper disposal of PAR-2 (1-6) (human) waste.
References
Personal protective equipment for handling PAR-2 (1-6) (human)
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling the human Protease-Activated Receptor-2 (PAR-2) activating peptide (1-6). Adherence to these protocols is crucial for ensuring personal safety and maintaining experimental integrity.
While a Safety Data Sheet (SDS) for PAR-2 (1-6) amide (human) trifluoroacetate (B77799) salt indicates it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, the toxicological properties of many peptides are not fully investigated.[1] Therefore, treating all research peptides with a high degree of caution is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling PAR-2 (1-6), which is typically supplied as a lyophilized powder.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Provides a barrier against skin contact with the peptide. Nitrile gloves are a good general choice for resistance to a variety of chemicals.[2][3] |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 approved | Protects eyes from splashes or airborne powder. |
| Body Protection | Laboratory coat | --- | Prevents contamination of personal clothing and protects the skin. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher (e.g., P100) | Essential when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[4][5] |
Quantitative Data on PPE
While specific breakthrough times for PAR-2 (1-6) are not available, general data for glove materials can inform selection. It is critical to replace gloves immediately upon known or suspected contamination.
| Glove Material | General Chemical Resistance | Considerations |
| Nitrile | Excellent for general laboratory use, resistant to many solvents, oils, and some acids and bases. | Preferred over latex to avoid potential allergies. Movement can decrease breakthrough time. |
| Neoprene | Good resistance to acids, bases, alcohols, and hydrocarbons. | A suitable alternative to nitrile. |
| Respirator Filter Class | Filtration Efficiency | Use Case |
| N95 | ≥ 95% against non-oily airborne particles | Minimum recommendation for handling peptide powders. |
| P100 | ≥ 99.97% against all airborne particles (including oily) | Recommended for higher-risk procedures or when handling larger quantities of powder. |
Experimental Protocols
Handling Lyophilized Powder:
-
Preparation: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation, which can affect peptide stability.
-
Work Area: Conduct all handling of the lyophilized powder within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Personal Protective Equipment: At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves. For weighing and reconstituting outside of a fume hood, a NIOSH-approved N95 respirator is mandatory.
-
Weighing: Use a microbalance within the containment area. Handle the vial and spatula with care to avoid creating airborne dust.
-
Reconstitution: Add the appropriate solvent (e.g., sterile water, buffer) slowly to the vial to dissolve the peptide. Cap the vial securely and vortex gently if necessary.
Spill Cleanup Protocol:
In the event of a spill of lyophilized PAR-2 (1-6) powder:
-
Immediate Actions:
-
Alert others in the immediate area.
-
If the spill is large or if there is a risk of airborne dust, evacuate the area and restrict access.
-
-
PPE: Don appropriate PPE, including a lab coat, double-layered nitrile gloves, safety goggles, and an N95 or higher respirator.
-
Containment:
-
Gently cover the spill with absorbent paper towels to prevent further dispersal of the powder.
-
-
Decontamination:
-
Carefully wet the paper towels with a 10% bleach solution, allowing it to soak the powder. Let it sit for a contact time of at least 20-30 minutes.
-
Alternatively, an enzymatic detergent can be used for initial cleaning.
-
-
Cleanup:
-
Working from the outside in, carefully wipe up the absorbed spill material.
-
Place all contaminated materials (paper towels, gloves, etc.) into a designated biohazard bag.
-
-
Final Cleaning:
-
Wipe the spill area again with the disinfectant solution.
-
Follow with a final rinse with water to remove any residual disinfectant.
-
-
Disposal:
-
Seal the biohazard bag and dispose of it according to your institution's hazardous waste procedures.
-
-
Hygiene:
-
Remove and dispose of PPE.
-
Thoroughly wash hands with soap and water.
-
Disposal Plan:
-
Unused Product: Dispose of unwanted PAR-2 (1-6) as chemical waste in accordance with local and institutional regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with the peptide, including vials, pipette tips, and PPE, should be collected in a designated hazardous waste container and disposed of through your institution's environmental health and safety department.
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling PAR-2 (1-6) (human).
Caption: PPE selection workflow for handling PAR-2 (1-6) (human).
References
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellbefore.com [wellbefore.com]
- 4. saniaid.com [saniaid.com]
- 5. thomassci.com [thomassci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
